molecular formula C19H27ClN2O4S B15561811 MMV006833

MMV006833

Número de catálogo: B15561811
Peso molecular: 414.9 g/mol
Clave InChI: JVNAVIBTZKVGIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MMV006833 is a useful research compound. Its molecular formula is C19H27ClN2O4S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-chloro-2-methyl-5-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4S/c1-14-11-16(20)18(27(24,25)22-9-5-6-10-22)12-17(14)26-13-19(23)21-15-7-3-2-4-8-15/h11-12,15H,2-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNAVIBTZKVGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MMV006833 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMV006833 is an antimalarial compound belonging to the aryl amino acetamide (B32628) class that exhibits a novel mechanism of action against the deadliest malaria parasite, Plasmodium falciparum. This technical guide delineates the current understanding of how this compound exerts its parasiticidal effects, focusing on its molecular target and the consequential phenotypic outcomes. The compound has been identified to directly engage with the lipid-transfer protein PfSTART1, a crucial component for the parasite's development during the intraerythrocytic life cycle. By inhibiting PfSTART1, this compound effectively halts the parasite's progression at the ring stage, preventing the maturation into trophozoites. This disruption of a vital developmental checkpoint ultimately leads to parasite death. This document provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the P. falciparum START-domain containing lipid-transfer protein, PfSTART1.[1] This protein is believed to play a critical role in lipid trafficking, which is essential for the extensive membrane biogenesis and expansion required as the newly invaded merozoite transforms into the ring stage and subsequently grows into a trophozoite.

Key Points:

  • Molecular Target: PfSTART1 (PF3D7_0104200)[1]

  • Primary Effect: Inhibition of the developmental transition from the merozoite/early ring stage to the mature ring and trophozoite stages.[1]

  • Phenotypic Consequence: Arrested parasite development, characterized by a failure of the parasitophorous vacuole membrane to expand, leading to parasite death.

The interaction of this compound with PfSTART1 has been validated through a combination of genetic and biophysical approaches. Parasites selected for resistance to this compound consistently acquired mutations in the pfstart1 gene. Furthermore, direct binding of this compound and its more potent analogs to recombinant PfSTART1 has been demonstrated.

Quantitative Data

The following tables summarize the key quantitative data that substantiates the mechanism of action of this compound.

Table 1: In Vitro Efficacy of this compound and Analogs against Wild-Type and Resistant P. falciparum Strains

CompoundParasite StrainEC50 (nM) [95% CI]Resistance Fold-Change
This compound3D7 (Wild-Type)1300 [1100-1500]-
This compoundPop1 (Resistant)>10000>7.7
This compoundPop2 (Resistant)>10000>7.7
W-991 (Analog)3D7 (Wild-Type)210 [180-250]-
W-991 (Analog)Pop1 (Resistant)4800 [4100-5600]22.9
W-991 (Analog)Pop2 (Resistant)6700 [5800-7800]31.9

Data extracted from Dans MG, et al., Nature Communications, 2024.

Table 2: Biophysical Characterization of Compound Binding to PfSTART1

CompoundTarget ProteinMethodBinding Affinity (K_d) (µM)
This compoundPfSTART1 (WT)ITC1.8 ± 0.2
W-991 (Analog)PfSTART1 (WT)ITC0.9 ± 0.1
This compoundPfSTART1 (N330K Mutant)ITCNo Binding Detected
W-991 (Analog)PfSTART1 (N330K Mutant)ITCNo Binding Detected

Data extracted from Dans MG, et al., Nature Communications, 2024.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used in the characterization of this compound's mechanism of action.

In Vitro Culture of Asexual P. falciparum

This protocol describes the standard method for maintaining P. falciparum in continuous culture.

  • Culture Medium: Prepare RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.

  • Erythrocytes: Use human O+ erythrocytes, washed three times in RPMI-1640.

  • Culture Conditions: Maintain parasites at 37°C in a sealed flask with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Maintenance: Monitor parasite growth daily by Giemsa-stained thin blood smears. Sub-culture to maintain parasitemia between 1-5%.

  • Synchronization: To obtain stage-specific parasites, synchronize cultures using 5% D-sorbitol treatment to lyse mature-stage parasites, leaving ring-stage parasites.

Generation of Drug-Resistant Parasite Lines

This protocol outlines the procedure for selecting for this compound-resistant parasites.

  • Parental Strain: Use a drug-sensitive P. falciparum strain, such as 3D7.

  • Drug Pressure: Expose a culture with a high initial parasitemia (e.g., 10⁸ parasites) to a concentration of this compound equivalent to 5-10 times the EC50 value.

  • Monitoring: Monitor the culture for recrudescence. Change the medium and add fresh drug every 48-72 hours.

  • Increasing Pressure: Once parasites have adapted and are growing steadily, gradually increase the drug concentration.

  • Cloning: After stable resistance is achieved, clone the resistant parasites by limiting dilution.

  • Genomic Analysis: Perform whole-genome sequencing on the resistant clones to identify potential mutations associated with resistance, such as those in the pfstart1 gene.

Growth Inhibition Assay (EC50 Determination)

This assay is used to quantify the potency of antimalarial compounds.

  • Parasite Preparation: Use synchronized ring-stage parasites at approximately 0.5% parasitemia and 2% hematocrit.

  • Drug Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium in a 96-well plate.

  • Incubation: Add the parasite suspension to each well and incubate for 72 hours under standard culture conditions.

  • Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Normalize the fluorescence data to untreated controls and plot the dose-response curve. Calculate the EC50 value using a non-linear regression model.

Solvent Proteome Integral Solubility Alteration (Solvent PISA) Assay

This method is used to identify the direct protein target of a compound in a complex proteome.

  • Lysate Preparation: Prepare a soluble lysate from a large-scale culture of P. falciparum trophozoites.

  • Compound Incubation: Incubate the lysate with the test compound (or DMSO as a control) to allow for target binding.

  • Solvent Challenge: Expose the lysate to a gradient of an organic solvent mixture to induce protein precipitation.

  • Separation: Centrifuge to separate the soluble and precipitated protein fractions.

  • Proteomic Analysis: Analyze the soluble fractions by mass spectrometry to identify proteins that are stabilized (i.e., remain more soluble) in the presence of the compound.

  • Target Identification: A significant increase in the solubility of a protein in the drug-treated sample compared to the control indicates it is a likely target.

Live-Cell Imaging of Merozoite Invasion and Ring Stage Development

This protocol allows for the visualization of the compound's effect on the parasite's early intracellular development.

  • Parasite Preparation: Use highly synchronized late-stage schizonts.

  • Imaging Setup: Place the schizonts in a temperature-controlled imaging chamber with fresh erythrocytes.

  • Compound Treatment: Add this compound or a vehicle control to the imaging chamber just prior to the expected time of schizont rupture.

  • Time-Lapse Microscopy: Acquire images at regular intervals to capture merozoite egress, invasion of new erythrocytes, and the subsequent development of the ring stage.

  • Analysis: Analyze the images to assess any delays or arrests in the invasion process and the morphological development of the intracellular parasite, paying close attention to the formation and expansion of the parasitophorous vacuole.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for its characterization.

MMV006833_Mechanism_of_Action cluster_RBC Red Blood Cell cluster_PVM Parasitophorous Vacuole Merozoite Free Merozoite Invading Invading Merozoite Merozoite->Invading Invasion Ring Developing Ring Stage Invading->Ring PVM Expansion & Ring Formation Arrested Arrested Development Invading->Arrested PVM Expansion Blocked PfSTART1 PfSTART1 PfSTART1->Ring Lipid Transfer for Membrane Growth Lipid Lipid Droplets Lipid->PfSTART1 Lipid Uptake This compound This compound This compound->PfSTART1 Inhibition

Caption: Mechanism of action of this compound in P. falciparum.

MMV006833_Discovery_Workflow PhenotypicScreen Phenotypic Screening (Growth Inhibition Assay) HitID Hit Identification (this compound) PhenotypicScreen->HitID ResistanceSelection In Vitro Resistance Selection HitID->ResistanceSelection PhenotypicCharacterization Phenotypic Characterization (Live-Cell Imaging) HitID->PhenotypicCharacterization WGS Whole Genome Sequencing ResistanceSelection->WGS TargetHypothesis Target Hypothesis: Mutations in PfSTART1 WGS->TargetHypothesis BiophysicalValidation Biophysical Validation (Solvent PISA, ITC) TargetHypothesis->BiophysicalValidation Direct Binding TargetConfirmation Target Confirmation: PfSTART1 BiophysicalValidation->TargetConfirmation TargetConfirmation->PhenotypicCharacterization MoA Mechanism of Action: Inhibition of Ring Stage Development PhenotypicCharacterization->MoA

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

References

Molecular Target of MMV006833: A Technical Guide to PfSTART1 Inhibition in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the molecular target and mechanism of action of the antimalarial compound MMV006833. The primary molecular target of this compound has been identified as the Plasmodium falciparum StAR-related lipid transfer (START) protein, PfSTART1. This protein plays a critical role in the early intraerythrocytic development of the parasite, specifically during the ring stage. This compound inhibits the lipid transfer function of PfSTART1, leading to a disruption in the expansion of the parasitophorous vacuole membrane (PVM) and subsequent arrest of parasite development. This guide summarizes the quantitative data on this compound's efficacy and binding affinity, details the experimental protocols used for target identification and validation, and provides visual representations of the key pathways and experimental workflows.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. This compound, an aryl amino acetamide (B32628) compound, has been identified as a potent inhibitor of P. falciparum growth. This document elucidates the molecular basis of its antimalarial activity, focusing on its interaction with PfSTART1.

The Molecular Target: PfSTART1

The primary molecular target of this compound is the P. falciparum lipid-transfer protein PfSTART1 (PF3D7_0104200)[1]. PfSTART1 is a StAR-related lipid transfer protein that is essential for parasite survival and development[1][2]. It is expressed during the late schizont and early ring stages of the parasite's asexual lifecycle. The protein is believed to be involved in the transfer of lipids, which are crucial for the formation and expansion of the parasitophorous vacuole membrane that encloses the parasite within the host red blood cell[1][2]. Inhibition of PfSTART1 by this compound disrupts this vital process, leading to arrested development at the ring stage[1][3].

Quantitative Data

The efficacy and binding affinity of this compound (also referred to as M-833) have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound against P. falciparum
Assay Type Parasite Strain EC50 / IC50 (nM) Reference
Growth Inhibition Assay3D720 - 100[4][5]
Ring-Stage Survival Assay (RSA)3D7Not explicitly stated, but inhibits ring-stage development[1]
Table 2: Binding Affinity of this compound (M-833) to PfSTART1 (Isothermal Titration Calorimetry)
Parameter Value Units Reference
Mean Affinity (Kd)1.8µM[6]
Enthalpy (ΔH)-10.5kcal/mol[6]
Entropy (TΔS)-2.6kcal/mol[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P. falciparum Asexual Blood Stage Culture
  • Parasite Strain: P. falciparum 3D7 strain.

  • Culture Medium: RPMI 1640 medium supplemented with 0.5% AlbuMAX II, 50 µM hypoxanthine, and 2 mM L-glutamine.

  • Culture Conditions: Parasites are maintained in human erythrocytes at 3-5% hematocrit in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

Growth Inhibition Assay
  • Plate Preparation: Serially dilute this compound in culture medium in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Readout: Determine parasite growth inhibition by measuring parasite lactate (B86563) dehydrogenase (pLDH) activity or by staining with a DNA-intercalating dye like SYBR Green I and quantifying fluorescence using a plate reader or flow cytometer[4][5].

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve.

Isothermal Titration Calorimetry (ITC)
  • Protein and Ligand Preparation: Recombinant PfSTART1 is purified and dialyzed against the ITC buffer. This compound (M-833) is dissolved in the same buffer.

  • ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell contains recombinant PfSTART1 (e.g., 90 µM), and the injection syringe contains this compound (e.g., 10 µM)[6].

  • Titration: A series of small injections of this compound are made into the sample cell containing PfSTART1.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction[6]. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Solvent Proteome Integral Solubility Alteration (Solvent PISA) Assay
  • Lysate Preparation: Prepare a lysate from P. falciparum parasites.

  • Compound Treatment: Treat the lysate with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 10 µM)[1].

  • Solvent Challenge: Subject the treated lysates to a gradient of an organic solvent mixture (e.g., acetic acid/ethanol/formic acid) to induce protein precipitation[1].

  • Separation: Separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by western blot using an antibody against PfSTART1 or by quantitative mass spectrometry to assess changes in protein solubility upon compound binding[1][7]. An increase in the stability and solubility of PfSTART1 in the presence of this compound indicates direct target engagement.

Western Blot for PfSTART1
  • Sample Preparation: Prepare protein extracts from saponin-lysed parasites or intact infected red blood cells.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to PfSTART1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound.

MMV006833_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_drug Drug Action PfSTART1 PfSTART1 (Lipid Transfer Protein) PVM_Expansion PVM Expansion & Ring Stage Development PfSTART1->PVM_Expansion Mediates Lipid Transfer Lipid_Pool Parasite Lipid Pool Lipid_Pool->PfSTART1 Provides Lipids Parasite_Growth Parasite Growth & Replication PVM_Expansion->Parasite_Growth Enables This compound This compound This compound->PfSTART1 Inhibits

Caption: Mechanism of this compound action on PfSTART1.

Experimental Workflow for Target Identification

The following diagram outlines the general workflow used to identify PfSTART1 as the molecular target of this compound.

Target_Identification_Workflow Phenotypic_Screen Phenotypic Screening (Growth Inhibition Assay) Hit_Compound Hit Compound (this compound) Phenotypic_Screen->Hit_Compound Resistance_Selection In Vitro Resistance Selection Hit_Compound->Resistance_Selection WGS Whole Genome Sequencing of Resistant Parasites Resistance_Selection->WGS Mutation_ID Identification of Mutations in PfSTART1 Gene WGS->Mutation_ID Target_Validation Target Validation Mutation_ID->Target_Validation Biophysical_Assay Biophysical Assays (ITC) Target_Validation->Biophysical_Assay Biochemical_Assay Biochemical/Cellular Assays (Solvent PISA, Western Blot) Target_Validation->Biochemical_Assay

Caption: Workflow for identifying the target of this compound.

Conclusion

This compound represents a promising antimalarial compound that targets a novel and essential pathway in P. falciparum development. Its specific inhibition of the lipid-transfer protein PfSTART1 leads to the arrest of parasite growth at the ring stage. The quantitative data on its efficacy and binding affinity, coupled with a clear understanding of its mechanism of action, provide a strong foundation for its further development as a next-generation antimalarial drug. The experimental protocols and workflows detailed in this guide offer a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

References

MMV006833: A Novel PfSTART1 Lipid-Transfer Protein Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria, a devastating parasitic disease, necessitates the urgent development of novel therapeutics due to the emergence of drug resistance. This document provides a comprehensive technical overview of MMV006833, a promising antimalarial compound belonging to the aryl amino acetamide (B32628) class. This compound exhibits a novel mechanism of action by targeting the Plasmodium falciparum StAR-related lipid transfer protein 1 (PfSTART1). This guide details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the underlying biological pathways.

Introduction to this compound and its Target, PfSTART1

This compound is an aryl amino acetamide compound identified for its potent inhibitory activity against the ring-stage development of Plasmodium falciparum, the deadliest malaria parasite.[1][2][3] It also demonstrates the ability to block the transmission of the parasite to mosquitoes, highlighting its potential as a multi-stage antimalarial agent.[1][2][3] The molecular target of this compound has been identified as PfSTART1, a lipid-transfer protein crucial for parasite survival.[1][2][3]

PfSTART1 is a StAR-related lipid transfer domain-containing protein believed to be essential for the biogenesis of the parasitophorous vacuole membrane (PVM).[4] The PVM is a critical interface that separates the parasite from the host erythrocyte cytoplasm, and its expansion is vital for parasite growth and development. PfSTART1 is thought to mediate the transfer of phospholipids, such as phosphatidylcholine and phosphatidylinositol, required for the PVM's formation and expansion.[4] Inhibition of PfSTART1 by this compound disrupts this essential process, leading to the arrest of parasite development at the ring stage.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound and its analogues with PfSTART1 and their efficacy against P. falciparum.

Table 1: Binding Affinity of this compound and Analogues to PfSTART1 (Isothermal Titration Calorimetry)

CompoundKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound0.23 ± 0.04-12.3 ± 0.33.2
W-9910.15 ± 0.02-10.1 ± 0.10.7

Data represents the mean ± standard deviation from two independent experiments.

Table 2: In Vitro Efficacy of this compound against Wild-Type and Resistant P. falciparum Strains

Parasite LinePfSTART1 GenotypeEC50 (nM)95% Confidence Interval (nM)
3D7 (Wild-Type)Wild-Type7060 - 80
SLI-N309KN309K Mutant1,4001,200 - 1,600
SLI-N330KN330K Mutant2,3002,000 - 2,600

EC50 values were determined using a 72-hour SYBR Green I-based growth inhibition assay.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay is used to determine the in vitro efficacy of antimalarial compounds.

Principle: The assay measures the proliferation of P. falciparum in human erythrocytes in the presence of varying concentrations of the test compound. Parasite growth is quantified using the DNA-intercalating fluorescent dye SYBR Green I.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 strain) are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are seeded into 96-well plates containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity and thermodynamics of interactions between molecules.

Principle: ITC measures the heat change that occurs upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., PfSTART1).

Methodology:

  • Sample Preparation: Recombinant PfSTART1 protein is purified and dialyzed against the ITC buffer. The compound is dissolved in the same buffer.

  • ITC Experiment: The ITC instrument consists of a sample cell and a reference cell. The sample cell is filled with the PfSTART1 solution (e.g., 90 µM), and the injection syringe is filled with the compound solution (e.g., 10 µM this compound).

  • Titration: A series of small injections of the compound are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Solvent Proteome Integral Solubility Alteration (Solvent PISA) Assay

Solvent PISA is a chemoproteomic technique used to assess target engagement by measuring changes in protein solubility upon ligand binding.

Principle: The binding of a ligand to its target protein can alter the protein's stability, making it more or less resistant to denaturation by organic solvents. This change in solubility can be quantified by mass spectrometry.

Methodology:

  • Parasite Lysate Preparation: P. falciparum parasites are lysed to obtain a soluble protein fraction.

  • Compound Treatment: The parasite lysate is incubated with the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Solvent Challenge: The treated lysates are challenged with a gradient of an organic solvent mixture (e.g., acetic acid/ethanol/formic acid).

  • Protein Precipitation and Digestion: Denatured proteins are precipitated by centrifugation. The soluble protein fraction is collected, and the proteins are digested into peptides.

  • Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: The abundance of each protein in the compound-treated sample is compared to the vehicle-treated control across the solvent gradient. A significant increase in the solubility of a protein in the presence of the compound indicates target engagement.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

MMV006833_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_inhibition Inhibition by this compound PfSTART1 PfSTART1 PVM_Biogenesis PVM Biogenesis PfSTART1->PVM_Biogenesis enables Phospholipids Phospholipids Phospholipids->PfSTART1 transported by Ring_Stage_Development Ring Stage Development PVM_Biogenesis->Ring_Stage_Development allows Arrested_Development Arrested Ring Stage Development PVM_Biogenesis->Arrested_Development disruption leads to This compound This compound This compound->PfSTART1 inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Growth_Inhibition_Assay Growth Inhibition Assay (EC50 Determination) Start->Growth_Inhibition_Assay ITC Isothermal Titration Calorimetry (Binding Affinity) Start->ITC Solvent_PISA Solvent PISA (Target Engagement) Start->Solvent_PISA Data_Analysis Data Analysis & Interpretation Growth_Inhibition_Assay->Data_Analysis ITC->Data_Analysis Solvent_PISA->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound evaluation.

PfSTART1_Signaling_Pathway cluster_transport Phospholipid Transport Host_Erythrocyte Host Erythrocyte Cytoplasm PVM Parasitophorous Vacuole Membrane (PVM) Parasite Parasite PVM->Parasite expansion supports PfSTART1 PfSTART1 PfSTART1->PVM transports to Phospholipids Phospholipids Phospholipids->PfSTART1 binds

Caption: Role of PfSTART1 in phospholipid transport.

References

Unraveling the Antiplasmodial Action of MMV006833: A Technical Guide to its Inhibition of Early-Stage Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism and Experimental Validation of a Novel Antimalarial Compound

This technical guide provides an in-depth analysis of the antimalarial compound MMV006833, focusing on its inhibitory effects on the early stages of Plasmodium falciparum, the deadliest species of malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. Herein, we present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action to facilitate a comprehensive understanding of its potential as a therapeutic agent.

Executive Summary

This compound is a potent inhibitor of P. falciparum development, specifically targeting the critical transition from the invasive merozoite to the ring stage within the red blood cell. The compound's primary target has been identified as the lipid-transfer protein PfSTART1.[1][2][3][4] By inhibiting PfSTART1, this compound disrupts the formation and expansion of the parasitophorous vacuole membrane, a crucial structure for the parasite's survival and development.[3][5] This guide summarizes the available data on the inhibitory activity of this compound, outlines the key experimental protocols for its evaluation, and provides a visual representation of its proposed mechanism of action.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values against different P. falciparum strains.

Compound Parasite Strain Assay Type EC50 / IC50 (µM) 95% Confidence Interval (µM) Reference
This compound (M-833)3D7 (Wild-Type)Growth Inhibition1.00.9 - 1.2[6]
This compound (M-833)Resistant Clone 1Growth Inhibition10.38.8 - 12.1[6]
This compound (M-833)Resistant Clone 2Growth Inhibition13.511.8 - 15.5[6]
This compound3D7 (Wild-Type)Growth InhibitionNot specifiedNot specified[7]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and validation of the findings on this compound. Below are detailed protocols for key assays used to characterize its antimalarial activity.

Plasmodium falciparum Asexual Blood Stage Culture
  • Parasite Strains: P. falciparum strains such as 3D7 (drug-sensitive) and Dd2 (drug-resistant) are commonly used.

  • Culture Medium: Parasites are cultured in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL gentamicin.

  • Culture Conditions: Cultures are maintained at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2. Human erythrocytes (O+) are used as host cells at a 2-4% hematocrit.

  • Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment. This ensures a homogenous population of parasites for subsequent assays.

Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of the compound.

  • Plate Preparation: Serially dilute this compound in culture medium in a 96-well black, clear-bottom plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., Chloroquine).

  • Parasite Seeding: Add synchronized ring-stage parasites (0.5-1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

    • Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.

    • Remove the culture plates from the incubator and add the lysis/staining buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Ring-Stage Survival Assay (RSA)

This assay specifically assesses the viability of early-stage rings after a short exposure to the drug.

  • Parasite Preparation: Tightly synchronize parasite cultures to obtain 0-3 hour post-invasion rings.

  • Drug Exposure: Expose the synchronized ring-stage parasites to a high concentration of this compound (e.g., 700 nM) for 6 hours.

  • Drug Washout: After 6 hours, wash the parasites three times with drug-free medium to remove the compound.

  • Culture Continuation: Resuspend the parasites in fresh culture medium with erythrocytes and culture for an additional 66 hours.

  • Readout: At 72 hours post-invasion, determine the parasite viability using microscopy (Giemsa-stained smears) or a DNA-staining dye like SYBR Green I.

  • Analysis: Compare the survival rate of drug-treated parasites to that of the vehicle-treated control.

Live-Cell Imaging of Merozoite Invasion and Ring-Stage Development

This method allows for the direct visualization of the compound's effect on the parasite's entry into and development within the red blood cell.

  • Microscope Setup: Utilize an inverted microscope equipped with DIC optics, fluorescence capabilities, and an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Sample Preparation:

    • Stain purified late-stage schizonts with a fluorescent DNA dye (e.g., Hoechst 33342) and a mitochondrial dye (e.g., MitoTracker Red CMXRos).

    • Add the stained schizonts to a culture dish containing fresh red blood cells.

  • Image Acquisition:

    • Identify schizonts that are close to rupturing.

    • Acquire time-lapse images (DIC and fluorescence) at short intervals (e.g., every 5-10 seconds) to capture merozoite egress and subsequent invasion of new red blood cells.

  • Drug Treatment: For drug-treated samples, add this compound to the culture medium just before starting the imaging.

  • Analysis: Analyze the recorded videos to observe any effects of the compound on merozoite attachment, invasion, and the subsequent morphological changes during the transformation into the ring stage.[5]

Mandatory Visualizations

To visually represent the processes and pathways discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound Growth Inhibition Assay cluster_0 Parasite Culture & Synchronization cluster_1 Assay Setup cluster_2 Incubation & Readout cluster_3 Data Analysis Culture P. falciparum Culture Sync Synchronization (Sorbitol) Culture->Sync Seed Seeding of Synchronized Rings Sync->Seed Plate 96-well Plate Preparation (Serial Dilution of this compound) Plate->Seed Incubate 72h Incubation Lyse Lysis & SYBR Green I Staining Incubate->Lyse Read Fluorescence Reading Lyse->Read Analyze IC50 Calculation Read->Analyze

Caption: Workflow for determining the IC50 of this compound.

G Proposed Mechanism of Action of this compound cluster_0 Merozoite Invasion cluster_1 Early Ring Stage Development cluster_2 Inhibition by this compound Merozoite Free Merozoite Invasion Invasion Process Merozoite->Invasion RBC Red Blood Cell RBC->Invasion PVM_Formation Parasitophorous Vacuole Membrane (PVM) Formation Invasion->PVM_Formation PfSTART1 PfSTART1 (Lipid Transfer Protein) PVM_Formation->PfSTART1 Lipid_Transport Lipid Transport for PVM Expansion PfSTART1->Lipid_Transport Arrest Developmental Arrest PfSTART1->Arrest Blocked Ring_Development Ring Stage Maturation Lipid_Transport->Ring_Development Normal Parasite Growth Normal Parasite Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PfSTART1 Parasite Death Parasite Death

Caption: Inhibition of PfSTART1 by this compound disrupts ring-stage development.

Conclusion

This compound represents a promising antimalarial candidate with a novel mechanism of action targeting the essential lipid transfer protein PfSTART1. Its activity at the early ring stage of parasite development makes it a valuable tool for studying this critical phase of the parasite lifecycle and a potential component of future combination therapies. The data and protocols presented in this guide are intended to support further research into this compound and other PfSTART1 inhibitors, with the ultimate goal of developing new and effective treatments to combat malaria.

References

The Impact of MMV006833 on Plasmodium falciparum Ring Stage Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimalarial compound MMV006833, focusing on its specific effects on the ring stage development of Plasmodium falciparum, the deadliest malaria parasite. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[1][2][3] The ring stage is a critical phase in the parasite's lifecycle and a key target for antimalarial drugs, as it precedes the symptomatic stages and is associated with drug resistance mechanisms.[4][5] this compound represents a promising compound that disrupts this early phase of intraerythrocytic development.

Mechanism of Action: Targeting PfSTART1

Recent studies have identified the primary target of the aryl acetamide (B32628) compound this compound (also known as M-833) as the P. falciparum StAR-related lipid transfer protein, PfSTART1 (PF3D7_0104200).[1][2][6] This protein is crucial for the parasite's development immediately following the invasion of a red blood cell (RBC) by a merozoite.

The proposed mechanism is as follows:

  • Invasion: A free merozoite successfully invades a host RBC.

  • PVM Formation: The parasite envelops itself in a parasitophorous vacuole membrane (PVM), derived from the host cell membrane.

  • Development to Ring Stage: The merozoite must rapidly differentiate into the characteristic amoeboid ring stage. This transformation requires significant membrane expansion and remodeling of the PVM.

  • Role of PfSTART1: PfSTART1 is believed to play a critical role in this expansion, likely by facilitating lipid transfer necessary for the growing PVM.

  • Inhibition by this compound: this compound binds to and inhibits PfSTART1. This action prevents the proper expansion of the PVM.[1][6]

  • Arrested Development: Consequently, the parasite is unable to transition from the initial invaded form into a viable ring stage, leading to developmental arrest and death.[1][7] Imaging studies show that treated parasites stall before they can fully develop into the amoeboid ring form.[7]

This novel mechanism of action makes PfSTART1 an attractive drug target, as its inhibition affects multiple stages of the parasite's lifecycle, including blocking transmission to mosquitoes.[1][6]

cluster_RBC Red Blood Cell cluster_Inhibition Inhibition Pathway Merozoite Merozoite Invades RBC PVM_Formation Formation of Parasitophorous Vacuole Membrane (PVM) Merozoite->PVM_Formation 1. Invasion PfSTART1 PfSTART1 facilitates lipid transfer for PVM expansion PVM_Formation->PfSTART1 2. Expansion Required Ring_Development Successful differentiation into Ring Stage PfSTART1->Ring_Development 3. PVM Expands Stalled PVM expansion fails; Development Arrested PfSTART1->Stalled 4. Inhibition MMV This compound Inhibition Inhibits PfSTART1 MMV->Inhibition Inhibition->PfSTART1 Blocks Function A 1. Start with Asynchronous Culture B 2. Synchronize with 5% Sorbitol (Isolates Ring Stages) A->B C 3. Culture for ~40h to obtain mature Schizonts B->C D 4. Purify Schizonts (e.g., Percoll Gradient) C->D E 5. Co-culture with fresh RBCs for 2-4h to get 0-4h Rings D->E F 6. Expose Rings to this compound (or DMSO control) for 6h E->F G 7. Wash out Compound F->G H 8. Incubate for 66h G->H I 9. Quantify Parasite Growth (e.g., SYBR Green, Flow Cytometry) H->I J 10. Calculate Survival Rate vs. Control I->J Merozoite Merozoites (Infectious) Invasion RBC Invasion Merozoite->Invasion Ring Ring Stage (0-24h) Troph Trophozoite (24-36h) Ring->Troph Maturation Schizont Schizont (36-48h) Troph->Schizont Growth Schizont->Merozoite Egress & Replication Invasion->Ring Differentiation Block Developmental Arrest Block->Invasion Inhibits Post-Invasion Differentiation MMV This compound MMV->Block

References

Unraveling the Mechanism of MMV006833: A Potent Inhibitor of Merozoite to Ring Stage Conversion in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The global fight against malaria, a devastating disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such promising compound is MMV006833, an aryl amino acetamide (B32628) that has demonstrated potent activity against the blood stage of Plasmodium falciparum, the deadliest species of the malaria parasite. This technical guide provides an in-depth analysis of this compound's role in blocking the critical conversion of the invasive merozoite stage to the intraerythrocytic ring stage, offering valuable insights for researchers and drug development professionals.

Core Mechanism of Action: Targeting PfSTART1 and Arresting Parasite Development

This compound exerts its antimalarial effect by inhibiting the development of newly invaded merozoites into ring-stage parasites.[1][2] The compound's primary target has been identified as the lipid-transfer protein PfSTART1 (StAR-related lipid transfer protein 1).[1][3] By binding to PfSTART1, this compound is thought to displace phospholipids, thereby preventing the necessary expansion of the parasitophorous vacuole membrane (PVM).[1] This membrane surrounds the parasite within the red blood cell and its growth is essential to accommodate the developing ring-stage parasite. The inhibition of PVM expansion ultimately arrests parasite growth and development.[1]

Live-cell microscopy studies have revealed that this compound slows down the invasion process and arrests ring formation, preventing the parasite from properly differentiating.[2] This is a critical step, as the transformation from a merozoite to an amoeboid ring shape is a rapid and complex metamorphosis involving a significant increase in the parasite's surface area.[4]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro assays. While a comprehensive comparative table of all published data is challenging due to variations in experimental conditions across different studies, the following table summarizes key reported efficacy metrics.

Parameter Value Assay Type Parasite Strain Reference
EC50 (Growth Inhibition) Not explicitly stated in snippetsStandard growth inhibition assaysP. falciparum 3D7[5]
Invasion Inhibition Demonstrated activityGiemsa smears, Nanoluciferase invasion assayP. falciparum Hyp1-Nluc 3D7[2]
Trophozoite Growth Inhibition No significant inhibitionNanoluciferase activity assayP. falciparum[2]

Note: EC50 (Half-maximal effective concentration) values are a standard measure of a drug's potency. The lack of a specific value in the provided search results highlights the need for further direct investigation of the primary literature.

Experimental Protocols

Understanding the methodologies used to characterize this compound is crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments cited in the literature.

Nanoluciferase-Based Invasion Assay

This assay is used to quantify the inhibition of merozoite invasion into red blood cells.

Objective: To measure the effect of this compound on the invasion efficiency of P. falciparum merozoites.

Materials:

  • Late-stage schizonts of a P. falciparum line expressing Nanoluciferase (e.g., Hyp1-Nluc 3D7).

  • Purified red blood cells (RBCs).

  • Percoll density gradient solution.

  • Complete parasite culture medium.

  • This compound and control compounds (e.g., DMSO, heparin).

  • 96-well plates.

  • Luminometer.

Procedure:

  • Grow P. falciparum cultures to a high parasitemia of late-stage schizonts.

  • Isolate the schizonts using a Percoll density gradient.

  • Add the purified schizonts (at 1-2% parasitemia) to fresh RBCs to a final hematocrit of 1%.

  • Dispense the parasite-RBC suspension into a 96-well plate.

  • Add this compound at various concentrations. Include DMSO as a negative control and a known invasion inhibitor like heparin as a positive control.

  • Incubate the plate at 37°C for 4 hours to allow for schizont rupture and merozoite invasion.

  • After incubation, carefully remove the growth media to measure the Nanoluciferase released upon schizont egress.

  • Measure the luminescence of the supernatant, which is proportional to the number of non-invaded merozoites.

  • To measure invasion, lyse the remaining RBCs and measure the Nanoluciferase activity of the internalized parasites.

  • Calculate the percentage of invasion inhibition relative to the DMSO control.

Live-Cell Imaging of Merozoite Invasion and Ring Stage Development

This method allows for the direct visualization of the parasite's morphological changes and the effect of the compound in real-time.

Objective: To observe the kinetics and morphology of P. falciparum invasion and ring formation in the presence of this compound.

Materials:

  • Synchronized late-stage schizonts.

  • Fresh RBCs.

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2, 5% O2).

  • This compound and DMSO control.

Procedure:

  • Add synchronized late-stage schizonts to fresh RBCs in a glass-bottom imaging dish.

  • Add this compound or DMSO to the culture.

  • Place the dish on the stage of the live-cell imaging microscope.

  • Acquire time-lapse images at regular intervals (e.g., every few seconds to minutes) for several hours.

  • Observe and record key events, including schizont rupture, merozoite attachment to RBCs, invasion, and the subsequent transformation into the ring stage.

  • Analyze the images to compare the timing of these events and the morphology of the parasites in the treated versus control groups.

Visualizing the Impact of this compound

To better illustrate the mechanism of action and experimental workflows, the following diagrams have been generated using the DOT language.

cluster_0 Normal Merozoite to Ring Stage Conversion cluster_1 Action of this compound Merozoite Merozoite invades RBC PVM_formation Parasitophorous Vacuole Membrane (PVM) forms Merozoite->PVM_formation PfSTART1 PfSTART1 transfers lipids to PVM PVM_formation->PfSTART1 PVM_expansion PVM expands PfSTART1->PVM_expansion Inhibition Inhibits PfSTART1 PfSTART1->Inhibition Ring_stage Amoeboid Ring Stage develops PVM_expansion->Ring_stage MMV This compound MMV->Inhibition Block PVM expansion blocked Inhibition->Block Arrest Parasite development arrested Block->Arrest

Caption: Mechanism of this compound Action.

cluster_workflow Experimental Workflow: Nanoluciferase Invasion Assay start Start: Synchronized late-stage schizonts isolate Isolate schizonts (Percoll gradient) start->isolate mix Mix schizonts with fresh RBCs isolate->mix treat Add this compound & controls mix->treat incubate Incubate 4h at 37°C treat->incubate measure_egress Measure Nluc in supernatant (Egress) incubate->measure_egress measure_invasion Lyse RBCs & measure Nluc (Invasion) incubate->measure_invasion analyze Calculate % inhibition measure_egress->analyze measure_invasion->analyze end End analyze->end

Caption: Nanoluciferase Invasion Assay Workflow.

Conclusion and Future Directions

This compound represents a promising antimalarial candidate with a distinct mechanism of action that targets the essential process of merozoite to ring-stage conversion. By inhibiting PfSTART1 and preventing the expansion of the parasitophorous vacuole membrane, this compound effectively arrests parasite development at a critical juncture. The detailed experimental protocols and visualizations provided in this guide offer a framework for further investigation into this and similar compounds.

Future research should focus on obtaining more comprehensive quantitative data, including IC50 and EC50 values against a panel of drug-resistant P. falciparum strains. Elucidating the precise binding interactions between this compound and PfSTART1 could pave the way for structure-based drug design and the development of even more potent analogs. Ultimately, a deeper understanding of this compound's mode of action will be invaluable in the ongoing effort to develop new and effective therapies to combat malaria.

References

Technical Guide: Biological Activity of MMV006833 Against Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MMV006833 is an aryl amino acetamide (B32628) compound identified as a potent inhibitor of Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. The compound acts on the early stages of the parasite's intra-erythrocytic development, specifically targeting the lipid-transfer protein PfSTART1. This novel mechanism of action makes this compound a promising candidate for further antimalarial drug development, particularly in the context of emerging drug resistance.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the function of the P. falciparum STAR-related lipid transfer protein 1 (PfSTART1). This inhibition disrupts the development of the parasite at the ring stage, immediately following the invasion of a red blood cell by a merozoite.

Imaging studies of invading merozoites have shown that this compound and its potent analogues prevent the transformation of the newly invaded merozoite into the larger, amoeboid ring-stage parasite. This is potentially due to the inhibition of phospholipid transfer, which is crucial for the expansion of the parasitophorous vacuole membrane that encases the parasite within the red blood cell.[1][2][3]

Target Identification and Validation

The identification of PfSTART1 as the molecular target of this compound was achieved through the selection of parasite populations resistant to the compound. Whole-genome sequencing of these resistant parasites revealed mutations in the PfSTART1 gene (PF3D7_0104200).[1] The introduction of these identified mutations into wild-type, drug-sensitive parasites was sufficient to confer resistance to this compound and its more potent analogues, confirming PfSTART1 as the primary target.[2][3] Further validation was provided by biophysical analysis showing potent binding of optimized aryl acetamide analogues to recombinant PfSTART1.

Proposed Signaling Pathway and Mechanism of Inhibition

While a detailed signaling cascade involving PfSTART1 is not yet fully elucidated, the current understanding of this compound's mechanism of action can be visualized as a direct inhibition of a critical parasite developmental process.

MMV006833_Mechanism_of_Action cluster_parasite Plasmodium falciparum Merozoite cluster_rbc Red Blood Cell Merozoite Merozoite RBC_Membrane RBC Invasion Merozoite->RBC_Membrane 1. Invasion PfSTART1 PfSTART1 (Lipid Transfer Protein) RBC_Membrane->PfSTART1 2. PfSTART1 Activity (Phospholipid Transfer) Ring_Stage Ring Stage Development PfSTART1->Ring_Stage 3. PVM Expansion & Ring Development Block Developmental Arrest PfSTART1->Block This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PfSTART1 Block->Ring_Stage Inhibited

Proposed mechanism of this compound action.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound against P. falciparum
Parasite StrainAssay TypeMetricValue (µM)Notes
3D7Growth InhibitionEC50~3Value provided by Medicines for Malaria Venture (MMV).
3D7 (Resistant Pop. B)Growth InhibitionEC50>10Resistant population generated through drug pressure.
3D7 (Resistant Pop. C)Growth InhibitionEC50>10Resistant population generated through drug pressure.
3D7 (Resistant Pop. E)Growth InhibitionEC50>10Resistant population generated through drug pressure.
Table 2: Activity of this compound in Phenotypic Screens
Assay TypeConcentration Tested (µM)Observed Effect
Egress Inhibition Screen2No significant egress inhibition
Invasion Inhibition Screen2>90% inhibition of invasion
Ring-Stage Growth Assay2Inhibition of early ring-stage parasite growth
Trophozoite Growth Assay10 x EC50No inhibition of trophozoite growth

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the activity of this compound.

In Vitro Growth Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits parasite growth by 50% (IC50 or EC50).

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax II. Cultures are maintained at 37°C in a low oxygen environment (5% O2, 5% CO2, 90% N2).

  • Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol lysis.

  • Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours.

  • Growth Measurement: Parasite growth is quantified using various methods, such as:

    • SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasite DNA.

    • Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of parasite-specific LDH.

    • Hypoxanthine (B114508) Incorporation Assay: This radiometric assay measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.

  • Data Analysis: The results are normalized to untreated controls, and the EC50 values are calculated by fitting the data to a dose-response curve.

Generation of Resistant Parasites

The generation of resistant parasites is a key step in identifying the drug's target.

Resistance_Generation_Workflow Start Start with drug-sensitive P. falciparum 3D7 Drug_Pressure Expose parasites to 10 x EC50 of this compound Start->Drug_Pressure Reculture Reculture surviving parasites (drug-free medium) Drug_Pressure->Reculture Cycle Repeat drug pressure and reculture cycles (3x) Reculture->Cycle Cycle->Drug_Pressure If parasites recover Resistance_Check Assess drug susceptibility (Growth Inhibition Assay) Cycle->Resistance_Check After 3 cycles WGS Whole Genome Sequencing of resistant populations Resistance_Check->WGS If resistance is confirmed Mutation_ID Identify mutations in PfSTART1 gene WGS->Mutation_ID

Workflow for generating this compound-resistant parasites.
Merozoite Invasion Inhibition Assay

This assay specifically assesses the ability of a compound to block the invasion of red blood cells by merozoites.

  • Schizont Purification: Late-stage schizonts are purified from a synchronized parasite culture using methods like Percoll density gradient centrifugation.

  • Merozoite Isolation: Purified schizonts are allowed to rupture, releasing merozoites. The merozoites are then isolated.

  • Invasion Assay: Isolated merozoites are mixed with fresh red blood cells in the presence of different concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The mixture is incubated for a short period to allow for invasion.

  • Quantification of Invasion: The number of newly formed ring-stage parasites is quantified by microscopy of Giemsa-stained smears or by flow cytometry using a DNA-staining dye.

  • Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle control.

Transmission-Blocking Activity

This compound and its analogues have also been shown to block the transmission of malaria parasites to mosquitoes. This is a critical activity for any new antimalarial drug aiming to contribute to malaria elimination. The PfSTART1-targeting compounds were found to be active in a standard membrane feeding assay.[4]

Conclusion

This compound represents a promising antimalarial compound with a novel mechanism of action targeting the lipid-transfer protein PfSTART1. Its activity against the early ring stage of P. falciparum and its ability to block transmission make it a valuable lead for the development of new therapies to combat drug-resistant malaria. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and related compounds. Continued investigation into the precise role of PfSTART1 in parasite biology and the optimization of the aryl amino acetamide scaffold will be crucial next steps in harnessing the full potential of this exciting new class of antimalarials.

References

An In-depth Technical Guide to MMV006833: A Novel Antimalarial Compound Targeting PfSTART1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the antimalarial compound MMV006833. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-infective agents. This document details the compound's mechanism of action, summarizes its key chemical and biological data, and provides detailed protocols for relevant experimental assays.

Chemical Structure and Physicochemical Properties

This compound, also referred to as M-833, is an aryl amino acetamide (B32628) that has been identified as a potent inhibitor of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] Its chemical identity and known physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 2-(cyclohexylamino)-N-[2-chloro-4-methyl-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Molecular Formula C₁₉H₂₈ClN₃O₃S
SMILES ClC1=C(S(N2CCCC2)(=O)=O)C=C(OCC(NC3CCCCC3)=O)C(C)=C1
CAS Number 701253-55-6
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 414.95 g/mol MedChemExpress
LogP (Predicted) <5MDPI
Cytotoxicity (CC₅₀ in Huh-7 cells) > 100 µMMedChemExpress

Biological Activity and Mechanism of Action

This compound exhibits potent activity against the blood stages of Plasmodium falciparum, specifically by inhibiting the development of the parasite at the ring stage.[1][2] Recent studies have identified the parasite's StAR-related lipid transfer protein 1 (PfSTART1) as the direct molecular target of this compound.[1][2][3]

PfSTART1 is believed to play a crucial role in the transfer of phospholipids (B1166683) from the host red blood cell or the parasite's own membranes to the nascent parasitophorous vacuole membrane (PVM).[3] This membrane expansion is essential for the parasite's growth and differentiation from the initially invasive merozoite form into the larger, amoeboid ring stage.

By binding to and inhibiting PfSTART1, this compound disrupts this vital lipid trafficking process. This leads to a failure in the proper formation and expansion of the PVM, ultimately arresting the parasite's development and leading to its death.[1][2][4] The inhibitory effect of this compound is potent, with a half-maximal effective concentration (EC₅₀) against the P. falciparum 3D7 strain as detailed in the table below.

Table 3: In Vitro Antiplasmodial Activity of this compound
ParameterValueCell LineSource
EC₅₀ 0.23 µM (95% CI: 0.19-0.27 µM)P. falciparum 3D7ResearchGate
Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for this compound, from target engagement to the ultimate biological outcome.

MMV006833_Mechanism cluster_parasite P. falciparum Merozoite Invading RBC cluster_inhibition Inhibition by this compound merozoite Invading Merozoite pvm Nascent Parasitophorous Vacuole Membrane (PVM) merozoite->pvm Forms ring_stage Ring Stage Development (PVM Expansion) pvm->ring_stage Enables pfstart1 PfSTART1 (Lipid Transfer Protein) pfstart1->pvm Transfers Lipids to inhibition Inhibition of Lipid Transfer lipids Host/Parasite Phospholipids lipids->pfstart1 Binds arrest Arrested Ring Stage Development This compound This compound This compound->pfstart1 Binds to & Inhibits inhibition->ring_stage Prevents

Mechanism of this compound Action

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's antiplasmodial activity.

Plasmodium falciparum Asexual Blood Stage Culture

P. falciparum parasites (e.g., 3D7 strain) are cultured in vitro using human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 24 mM NaHCO₃, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Parasite growth and morphology are monitored daily by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of the test compound.

  • Parasite Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.

  • Compound Preparation: this compound is serially diluted in complete culture medium in a 96-well microtiter plate to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of approximately 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the wells of the 96-well plate containing the diluted compound.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for parasite replication.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained using a SYBR Green I lysis buffer.

  • Data Acquisition: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I.

  • Data Analysis: The fluorescence readings are normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Nanoluciferase (Nluc)-based Invasion Assay

This assay is used to specifically assess the effect of compounds on merozoite invasion of red blood cells.

  • Parasite Line: A P. falciparum line expressing a secreted Nanoluciferase reporter (e.g., Hyp1-Nluc 3D7) is used.

  • Schizont Purification: Late-stage schizonts are purified from the culture using a density gradient (e.g., Percoll).

  • Compound Treatment: Purified schizonts are treated with the test compound (e.g., this compound) or a vehicle control for a defined period.

  • Invasion: The treated schizonts are mixed with fresh, uninfected red blood cells and incubated to allow for merozoite egress and invasion.

  • Removal of Uninvaded Merozoites: After the invasion period, the culture is treated with a selective agent (e.g., sorbitol) to lyse any remaining schizonts and uninvaded merozoites, leaving only the newly formed ring-stage parasites.

  • Lysis and Luminescence Measurement: The remaining ring-stage parasites are lysed, and the Nanoluciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the number of successfully invaded parasites, is normalized to the vehicle control to determine the percentage of invasion inhibition.

Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow for validating the target and mechanism of action of a compound like this compound.

Experimental_Workflow cluster_resistance Resistance Studies cluster_validation Target Validation cluster_mechanism Mechanism of Action Studies start Start: Potent Antimalarial Hit (this compound) drug_pressure In vitro evolution under drug pressure start->drug_pressure wgs Whole Genome Sequencing of resistant parasites drug_pressure->wgs mutation_id Identify mutations in candidate gene (PfSTART1) wgs->mutation_id gene_editing Genetic modification (e.g., CRISPR-Cas9) to introduce mutations mutation_id->gene_editing biochemical_assay Biochemical/Biophysical Assays (e.g., Solvent PISA) mutation_id->biochemical_assay phenotype_assay Phenotypic assay of engineered parasites (Growth Inhibition Assay) gene_editing->phenotype_assay confirm_resistance Confirm resistance phenotype phenotype_assay->confirm_resistance imaging Live-cell imaging of invasion and ring development confirm_resistance->imaging elucidate_moa Elucidate detailed mechanism of action biochemical_assay->elucidate_moa imaging->elucidate_moa

Target Validation Workflow

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action targeting the essential lipid transfer protein PfSTART1. Its potent activity against the ring stage of P. falciparum and its distinct mode of action make it a valuable lead compound for further drug development efforts aimed at combating the global threat of malaria. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and its analogues.

References

Methodological & Application

Application Notes and Protocols for MMV006833 In Vitro Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV006833 is a novel antimalarial compound that targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[1] This targeting inhibits the parasite's development at the crucial ring stage, presenting a promising avenue for antimalarial drug development.[1] These application notes provide a detailed protocol for an in vitro growth inhibition assay using the SYBR Green I-based method to determine the potency of this compound against P. falciparum. Additionally, quantitative data on its efficacy and a diagram of its mechanism of action are presented.

Quantitative Data Summary

The half-maximal effective concentration (EC50) of this compound has been determined against the chloroquine-sensitive 3D7 strain of P. falciparum and against resistant clones generated through drug pressure. The mutations identified in the resistant clones are located in the gene encoding for the Steroidogenic Acute Regulatory protein-related lipid Transfer (START) domain-containing protein, PfSTART1.

P. falciparum Strain/CloneGenotypeEC50 (µM)95% Confidence Interval (µM)Fold Resistance
3D7Wild-type PfSTART10.80.7 - 0.9-
Resistant Population 1 (Pop1)PfSTART1 N309K/N330K11.29.9 - 12.7~14
Resistant Population 2 (Pop2)PfSTART1 I224T10.28.8 - 11.8~12.8

Data is adapted from in vitro studies on this compound.

Experimental Protocols

SYBR Green I-based In Vitro Growth Inhibition Assay

This protocol is a standard method for assessing the susceptibility of P. falciparum to antimalarial compounds. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)

  • Human red blood cells (O+), washed

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (containing SYBR Green I, saponin, Triton X-100, and EDTA in Tris-HCl buffer)

  • 96-well black, clear-bottom microplates

  • Humidified, modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. It is recommended to test a range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a dose-response curve.

    • Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known antimalarial drug like chloroquine (B1663885) or artemisinin).

  • Parasite Culture Preparation:

    • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium. Ensure the parasites are tightly synchronized at the ring stage.

  • Assay Setup:

    • Add 100 µL of the parasite suspension to each well of the pre-dosed 96-well plate.

    • Incubate the plates for 72 hours at 37°C in a humidified, modular incubator chamber with the specified gas mixture.

  • Lysis and Staining:

    • After the 72-hour incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Seal the plates and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only red blood cells.

    • Normalize the fluorescence readings to the drug-free control wells (representing 100% growth).

    • Plot the percentage of growth inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Growth Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis compound_prep Prepare this compound Serial Dilutions assay_setup Add Parasite Culture to Pre-dosed 96-well Plate compound_prep->assay_setup parasite_prep Prepare Synchronized Ring-Stage P. falciparum Culture parasite_prep->assay_setup incubation Incubate for 72 hours at 37°C assay_setup->incubation lysis_staining Add SYBR Green I Lysis Buffer incubation->lysis_staining fluorescence_measurement Measure Fluorescence (Ex: 485 nm, Em: 530 nm) lysis_staining->fluorescence_measurement data_analysis Normalize Data and Plot Dose-Response Curve fluorescence_measurement->data_analysis ec50_calculation Calculate EC50 Value data_analysis->ec50_calculation G cluster_drug Drug Action cluster_parasite Parasite Biology This compound This compound pfstart1 PfSTART1 (Lipid-Transfer Protein) This compound->pfstart1 Inhibits lipid_transport Phospholipid Transport This compound->lipid_transport Blocks pvm_expansion Parasitophorous Vacuole Membrane (PVM) Expansion This compound->pvm_expansion Prevents ring_development Ring Stage Development to Trophozoite This compound->ring_development Arrests parasite_growth Parasite Growth and Proliferation This compound->parasite_growth Inhibits pfstart1->lipid_transport Mediates lipid_transport->pvm_expansion Required for pvm_expansion->ring_development Essential for ring_development->parasite_growth

References

Application Notes and Protocols: Live-Cell Imaging of Plasmodium falciparum Treated with MMV006833

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with unique mechanisms of action. MMV006833 is a promising antimalarial compound that has been identified as an inhibitor of P. falciparum development. These application notes provide a comprehensive guide for utilizing live-cell imaging techniques to study the effects of this compound on P. falciparum, with a focus on its impact on the parasite's morphology and development.

Mechanism of Action of this compound

This compound targets the Plasmodium falciparum lipid-transfer protein PfSTART1.[1][2][3] This protein is crucial for the parasite's development, particularly during the transition from the newly invaded merozoite to the ring stage. By inhibiting PfSTART1, this compound prevents the proper development of the ring stage, ultimately leading to parasite death.[1][3] Imaging studies have revealed that treatment with this compound results in parasites that are unable to progress to the larger, amoeboid ring-stage form.[1][3] This inhibition is thought to be due to the disruption of phospholipid transfer, which is essential for the expansion of the parasitophorous vacuole membrane (PVM).[1][3][4]

Quantitative Data

The inhibitory activity of this compound against various P. falciparum strains has been quantified through half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

P. falciparum StrainAssay TypeIC50 / EC50 (nM)Reference
3D7Growth Inhibition~25.3(Dans et al., 2020)
W2Growth Inhibition13.0(Published Data)[5]
Dd2Growth Inhibition12.8(Published Data)[5]
Cam1-K13-wild-typeRing-Stage Survival AssayNot specified(Modified RSA Protocol)[6]
3D7-K13-wild-typeRing-Stage Survival AssayNot specified(Modified RSA Protocol)[6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of P. falciparum Ring Stage Development Following this compound Treatment

This protocol outlines the procedure for observing the real-time effects of this compound on the morphological development of early-stage intraerythrocytic P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • Hoechst 33342 or SYBR Green I nucleic acid stain

  • MitoTracker Red CMXRos

  • Glass-bottom imaging dishes

  • Incubator with controlled gas environment (5% CO2, 5% O2, 90% N2)

  • Confocal or wide-field fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Parasite Synchronization: Synchronize P. falciparum cultures to a tight 0-3 hour ring stage using standard methods such as sorbitol lysis.

  • Imaging Dish Preparation: Seed the synchronized ring-stage parasites in a glass-bottom imaging dish at a parasitemia of 0.5-1% and a hematocrit of 2%.

  • Drug Treatment: Add this compound to the culture medium at desired concentrations (e.g., 1x, 5x, and 10x the EC50). Include a DMSO-treated control.

  • Staining:

    • For nuclear staining, add Hoechst 33342 (1 µg/mL) or SYBR Green I (0.2x concentration) to the culture medium.

    • For mitochondrial staining, add MitoTracker Red CMXRos (20-100 nM) and incubate for 30 minutes.

    • Wash the cells twice with fresh culture medium to remove excess stain.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the pre-warmed (37°C) and gassed live-cell imaging chamber.

    • Acquire images at regular intervals (e.g., every 1-2 hours) for up to 48 hours to monitor parasite development.

    • Use appropriate filter sets for brightfield, Hoechst/SYBR Green, and MitoTracker fluorescence.

  • Image Analysis:

    • Quantify parasite morphology over time. Measure parameters such as parasite area, circularity, and fluorescence intensity.

    • Compare the development of this compound-treated parasites to the DMSO control. Look for the characteristic arrest in ring-stage development.

Protocol 2: Quantitative Analysis of Parasite Viability after this compound Treatment

This protocol uses a fluorescence-based assay to quantify the viability of P. falciparum after exposure to this compound.

Materials:

  • P. falciparum culture (asynchronous or synchronized)

  • 96-well black, clear-bottom microplates

  • This compound serial dilutions

  • SYBR Green I or other DNA-intercalating dye

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorometer

Procedure:

  • Plate Preparation: Add serial dilutions of this compound to the wells of a 96-well plate. Include drug-free and uninfected red blood cell controls.

  • Parasite Seeding: Add parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate in a gassed incubator at 37°C for 72 hours.

  • Staining and Lysis:

    • Add SYBR Green I containing lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for SYBR Green I).

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cells.

    • Normalize the fluorescence values to the drug-free control.

    • Plot the percentage of parasite growth inhibition against the drug concentration and calculate the IC50 value using a non-linear regression model.

Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging cluster_prep Parasite Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging & Analysis sync Synchronize P. falciparum (0-3h ring stage) seed Seed parasites in glass-bottom dish sync->seed treat Add this compound & DMSO control seed->treat stain Stain with Hoechst & MitoTracker treat->stain image Live-cell imaging (time-lapse) stain->image analyze Quantitative image analysis (morphology, viability) image->analyze

Caption: Workflow for live-cell imaging of this compound-treated parasites.

signaling_pathway Proposed Mechanism of this compound Action cluster_parasite P. falciparum cluster_pvm Parasitophorous Vacuole Membrane (PVM) cluster_rbc Red Blood Cell pfstart1 PfSTART1 (Lipid Transfer Protein) pvm_expansion PVM Expansion & Remodeling pfstart1->pvm_expansion Phospholipid Transfer lipid_synthesis Parasite Lipid Metabolism lipid_synthesis->pfstart1 arrest Ring Stage Arrest (Failed Development) pvm_expansion->arrest Required for host_lipids Host Lipids host_lipids->pfstart1 Uptake mmv This compound mmv->pfstart1 Inhibits

References

Step-by-Step Guide for Using MMV006833 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: MMV006833 is a novel antimalarial compound belonging to the aryl amino acetamide (B32628) class. It has been identified as an inhibitor of the ring-stage development of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] This document provides a comprehensive guide for the laboratory use of this compound, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action: this compound targets the P. falciparum StAR-related lipid transfer (START) protein, PfSTART1.[1][3] This protein is crucial for the parasite's lipid metabolism, and its inhibition disrupts the development of the newly invaded merozoite into the ring stage.[1][2] Specifically, this compound is thought to prevent the expansion of the parasitophorous vacuole membrane (PVM), a critical structure that encases the parasite within the host red blood cell.[1][3] This ultimately leads to parasite growth arrest. Resistance to this compound has been linked to mutations in the PfSTART1 gene, further validating it as the primary target.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

ParameterValueCell Line/ConditionsReference
EC50 (M-833) 0.3 µM (approx.)3D7 P. falciparum[4]
Merozoite Invasion Time (Control) 10.1 secondsP. falciparum
Merozoite Invasion Time (this compound treated) 14.0 secondsP. falciparum
Binding Affinity (KD) to recombinant PfSTART1(WT) 42 ± 12 nMIsothermal Titration Calorimetry[1]

Experimental Protocols

Plasmodium falciparum Asexual Blood Stage Culture

A continuous culture of P. falciparum asexual blood stages is essential for studying the effects of this compound.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human O+ red blood cells (RBCs)

  • Complete Culture Medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks or plates

Protocol:

  • Maintain P. falciparum cultures at 37°C in a sealed flask or modular chamber with the gas mixture.

  • The parasite culture is maintained at a 2-5% hematocrit in complete culture medium.

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Split the cultures every 2-3 days by adding fresh RBCs and complete culture medium to maintain a parasitemia of 1-5%.

  • For synchronized cultures, treat the culture with 5% D-sorbitol to lyse mature schizonts, leaving only ring-stage parasites.

In Vitro Growth Inhibition Assay (LDH Assay)

This assay determines the 50% effective concentration (EC50) of this compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Lactate Dehydrogenase (LDH) assay reagents

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a DMSO-only control.

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in the gassed chamber.

  • After incubation, lyse the RBCs to release parasite LDH.

  • Add the LDH assay reagents according to the manufacturer's instructions and incubate in the dark.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition of growth for each drug concentration relative to the DMSO control and determine the EC50 value by non-linear regression analysis.[4]

Live-Cell Imaging of Merozoite Invasion

This protocol allows for the visualization of this compound's effect on the invasion of RBCs by merozoites.

Materials:

  • Synchronized late-stage schizont culture

  • Fresh RBCs

  • This compound

  • Fluorescent dyes for parasite and RBC labeling (e.g., Hoechst for DNA, fluorescently-tagged antibodies for merozoite surface proteins)

  • Glass-bottom imaging dishes

  • Inverted fluorescence microscope with live-cell imaging capabilities

Protocol:

  • Treat the synchronized schizont culture with this compound at the desired concentration for a specified period before egress. A DMSO control should be run in parallel.

  • Add fresh RBCs to the schizonts in a glass-bottom imaging dish.

  • If desired, label the parasites and/or RBCs with fluorescent dyes.

  • Mount the dish on the microscope stage, ensuring the temperature is maintained at 37°C.

  • Acquire time-lapse images of merozoite egress and subsequent invasion events.

  • Analyze the videos to determine the time taken for merozoites to invade RBCs and to observe any morphological changes in the parasite or the PVM.

Generation and Analysis of this compound-Resistant Parasites

This protocol is used to select for and characterize parasites with reduced sensitivity to this compound, which can help confirm the drug's target.

Materials:

  • Wild-type P. falciparum 3D7 strain

  • This compound

  • Standard parasite culture reagents

  • Reagents for genomic DNA extraction and sequencing

Protocol:

  • Expose a large population of wild-type parasites (e.g., 10⁸) to a high concentration of this compound (e.g., 10x EC50).[4]

  • Maintain the drug pressure, replacing the medium and drug every 2-3 days, until parasite growth is observed.

  • Remove the drug pressure and allow the parasite population to recover.

  • Repeat the drug-on/drug-off cycles until a resistant parasite line is established.[4]

  • Clone the resistant parasites by limiting dilution.

  • Perform growth inhibition assays to confirm the resistant phenotype.

  • Extract genomic DNA from the resistant clones and the parental wild-type strain.

  • Sequence the PfSTART1 gene (PF3D7_0104200) to identify any mutations that may confer resistance.[1]

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound PfSTART1 PfSTART1 This compound->PfSTART1 Inhibits Lipid_Transfer Lipid Transfer PfSTART1->Lipid_Transfer Mediates PVM_Expansion PVM Expansion Lipid_Transfer->PVM_Expansion Ring_Stage_Development Ring Stage Development PVM_Expansion->Ring_Stage_Development

Caption: Signaling pathway of this compound action.

G Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Drug_Dilutions Add_Parasites Add Synchronized Ring-Stage Parasites Prepare_Drug_Dilutions->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lyse_RBCs Lyse RBCs and Add LDH Reagent Incubate->Lyse_RBCs Read_Absorbance Measure Absorbance Lyse_RBCs->Read_Absorbance Calculate_EC50 Calculate EC50 Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the in vitro growth inhibition assay.

References

MMV006833 solubilization and preparation for cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MMV006833 Solubilization and Preparation for Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an antimalarial compound from the Medicines for Malaria Venture (MMV) Pathogen Box. It is a potent inhibitor of Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed protocols for the solubilization, storage, and preparation of this compound for use in cellular assays, along with a summary of its biological activity and mechanism of action.

Physicochemical and Biological Properties

This compound belongs to the aryl amino acetamide (B32628) class of compounds. It targets the P. falciparum STAR-related lipid transfer protein (PfSTART1), a crucial component for the parasite's development. By inhibiting PfSTART1, this compound effectively halts the development of the parasite at the ring stage, the earliest phase of its intraerythrocytic lifecycle.[1] It has also been observed to slow down the process of merozoite invasion into red blood cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in various studies.

ParameterValueVehicle/SolventNotes
Stock Solution Concentration 10 mM100% DMSOStandard concentration as supplied in the MMV Pathogen Box.[2][3]
Intermediate Stock Concentration 100 µM - 1 mM100% DMSOPrepared from the 10 mM master stock for working aliquots.[3][4]
Typical Final Assay Concentration 1 - 10 µMCulture Medium with ≤0.5% DMSOEffective concentration range for inhibiting P. falciparum growth in cellular assays.
Vehicle Control Concentration 0.1% DMSOCulture MediumA common concentration for the vehicle control in cellular assays.
Storage of Stock Solutions -80°C100% DMSORecommended for long-term storage of both master (10 mM) and intermediate (100 µM - 1 mM) stocks to ensure stability and prevent degradation from freeze-thaw cycles.[3][4]

Experimental Protocols

Preparation of a 1 mM Working Stock Solution from a 10 mM Master Stock

This protocol describes the dilution of the 10 mM master stock of this compound, typically supplied in 100% DMSO, to a 1 mM working stock. This is a crucial step to minimize the number of freeze-thaw cycles of the master plate.[2]

Materials:

  • This compound 10 mM stock solution in 100% DMSO

  • Sterile, high-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes or a 96-well plate for aliquoting

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the 10 mM this compound master stock solution at room temperature.

  • Briefly centrifuge the vial or plate to collect the entire volume at the bottom.

  • In a sterile environment (e.g., a laminar flow hood), carefully transfer 10 µL of the 10 mM master stock solution into a sterile microcentrifuge tube.

  • Add 90 µL of 100% DMSO to the microcentrifuge tube.

  • Gently vortex the tube to ensure thorough mixing. This results in a 1 mM working stock solution.

  • Aliquot the 1 mM working stock into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or a 96-well plate.

  • Clearly label the aliquots with the compound name, concentration, and date.

  • Store the aliquots at -80°C for long-term storage.

Preparation of this compound for a Plasmodium falciparum Growth Inhibition Assay

This protocol outlines the steps to prepare this compound for a typical in vitro growth inhibition assay using a final concentration range.

Materials:

  • 1 mM this compound working stock in 100% DMSO (from Protocol 1)

  • Complete culture medium for P. falciparum (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Synchronized ring-stage P. falciparum culture

  • 96-well cell culture plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw an aliquot of the 1 mM this compound working stock at room temperature.

  • Prepare serial dilutions of the 1 mM stock in complete culture medium. For example, to achieve a final concentration of 10 µM in a 200 µL final assay volume, you would first prepare an intermediate dilution.

  • Example Serial Dilution:

    • To prepare a 100 µM intermediate solution, add 2 µL of the 1 mM stock to 18 µL of complete culture medium.

    • From this 100 µM solution, you can perform further serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Add the appropriate volume of each diluted this compound solution to the wells of a 96-well plate.

  • Prepare a vehicle control by adding the same volume of a DMSO/culture medium mixture, ensuring the final DMSO concentration matches that of the highest this compound concentration (typically ≤0.5%).

  • Add the synchronized ring-stage P. falciparum culture to each well to reach the final desired parasitemia and hematocrit.

  • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for the desired duration (e.g., 48-72 hours).

  • Assess parasite growth using a suitable method (e.g., SYBR Green I assay, microscopy, or a luciferase-based assay).

Visualizations

Experimental Workflow for this compound Preparation

G cluster_0 Stock Solution Preparation cluster_1 Assay Preparation MasterStock 10 mM Master Stock in 100% DMSO WorkingStock 1 mM Working Stock in 100% DMSO MasterStock->WorkingStock 1:10 dilution with DMSO Aliquots Aliquots for Storage (-80°C) WorkingStock->Aliquots Dispense ThawAliquot Thaw 1 mM Aliquot Aliquots->ThawAliquot Use for experiment SerialDilution Serial Dilution in Culture Medium ThawAliquot->SerialDilution AddToPlate Add to 96-well Plate SerialDilution->AddToPlate AddCells Add P. falciparum Culture AddToPlate->AddCells Incubate Incubate (48-72h) AddCells->Incubate Assay Measure Parasite Growth Incubate->Assay

Caption: Workflow for this compound stock preparation and use in cellular assays.

This compound Mechanism of Action

G cluster_0 P. falciparum Ring Stage Development PfSTART1 PfSTART1 (Lipid Transfer Protein) LipidTransport Lipid Transport PfSTART1->LipidTransport ParasiteDevelopment Ring Stage Maturation LipidTransport->ParasiteDevelopment This compound This compound This compound->PfSTART1 Inhibits

Caption: Inhibition of PfSTART1 by this compound disrupts ring stage development.

References

Determining the Potency of Antimalarial Compound MMV006833 Against Plasmodium falciparum Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of the antimalarial compound MMV006833 against various strains of Plasmodium falciparum, the deadliest malaria parasite. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this compound and understanding its mechanism of action.

Introduction

This compound is an antimalarial compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box initiative. It has been characterized as an inhibitor of the lipid-transfer protein PfSTART1 in P. falciparum. This mode of action is crucial as it disrupts the development of the parasite at the ring stage, a critical phase in the parasite's lifecycle within human red blood cells.[1] Understanding the potency of this compound against a panel of both drug-sensitive and drug-resistant P. falciparum strains is a critical step in its development as a potential therapeutic agent.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against the chloroquine-sensitive 3D7 strain of P. falciparum. Data for other common laboratory strains such as Dd2 (chloroquine-resistant), K1 (multidrug-resistant), and W2 (chloroquine-resistant) are not yet publicly available in a consolidated format.

P. falciparum StrainIC50 (µM)Reference
3D71.2[2]

Note: The IC50 value was reported in a large-scale screening of the MMV Pathogen Box. Further focused studies are required to determine the precise potency against a wider range of strains.

Experimental Protocols

The determination of the IC50 value of this compound against P. falciparum is typically performed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Protocol: SYBR Green I-Based P. falciparum Growth Inhibition Assay

This protocol is adapted from established methodologies for high-throughput screening of antimalarial compounds.[3][4][5][6]

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2, K1, W2 strains)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum)

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well black, clear-bottom microplates

  • Incubator with controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% hematocrit in complete culture medium. Synchronize the culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population for the assay.

  • Drug Plate Preparation:

    • Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. A typical starting concentration is 10 µM, with 2-fold serial dilutions.

    • Include drug-free wells as negative controls (100% parasite growth) and wells with a known antimalarial drug (e.g., chloroquine (B1663885) or artemisinin) as a positive control.

    • Transfer the drug dilutions to the black, clear-bottom assay plates.

  • Parasite Seeding:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well of the drug-prepared plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I concentrate 1:5000 in lysis buffer.

    • After the 72-hour incubation, add an equal volume of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-3 hours to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the wells containing only red blood cells.

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the SYBR Green I-based IC50 determination assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture Parasite Culture (Synchronized Rings) seeding Seeding Parasites into Drug Plate parasite_culture->seeding drug_dilution Serial Dilution of this compound drug_dilution->seeding incubation 72h Incubation (37°C, Gas Mixture) seeding->incubation lysis_staining Lysis and Staining (SYBR Green I) incubation->lysis_staining fluorescence_reading Fluorescence Reading (485nm/530nm) lysis_staining->fluorescence_reading data_processing Calculate % Inhibition fluorescence_reading->data_processing ic50_determination IC50 Determination (Dose-Response Curve) data_processing->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound.

Mechanism of Action: PfSTART1 Inhibition

This compound targets the P. falciparum StAR-related lipid transfer (START) protein, PfSTART1. This protein is believed to be involved in lipid trafficking, which is essential for the parasite's development, particularly during the transformation from the merozoite to the ring stage within the red blood cell. By inhibiting PfSTART1, this compound disrupts this crucial developmental process.

signaling_pathway This compound This compound PfSTART1 PfSTART1 (Lipid Transfer Protein) This compound->PfSTART1 Inhibits Lipid_Trafficking Lipid Trafficking PfSTART1->Lipid_Trafficking Mediates Ring_Development Ring Stage Development Lipid_Trafficking->Ring_Development Essential for Parasite_Growth Parasite Growth Inhibition Ring_Development->Parasite_Growth Leads to

Caption: Proposed mechanism of action of this compound via PfSTART1 inhibition.

References

Unveiling the Action of MMV006833: A Guide to Investigating its Impact on Merozoite Invasion of Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the effects of the antimalarial compound MMV006833 on the invasion of red blood cells (RBCs) by Plasmodium falciparum merozoites. This compound has been identified as an inhibitor that slows the invasion process and arrests the development of the parasite at the ring stage.[1] Recent studies suggest that it targets the lipid-transfer protein PfSTART1.[2] These protocols and application notes are designed to facilitate further research into its precise mechanism of action and to standardize the experimental design for evaluating its efficacy.

Introduction to Merozoite Invasion and this compound

The invasion of erythrocytes by Plasmodium merozoites is a critical and complex multi-step process in the parasite's life cycle, representing a key target for antimalarial drug development.[3][4] This process involves initial attachment, reorientation, junction formation, and entry into the host cell.[3][5] The compound this compound, from the Medicines for Malaria Venture (MMV) Pathogen Box, has demonstrated an intermediate inhibitory effect on merozoite invasion.[1][6] Live-cell imaging has revealed that this compound slows down the invasion process and leads to arrested development at the ring stage, suggesting a mechanism distinct from compounds that completely block merozoite entry.[1]

This guide provides detailed protocols for:

  • In vitro culture and synchronization of P. falciparum.

  • Merozoite isolation for invasion assays.

  • Quantitative assessment of invasion inhibition by this compound.

  • Phenotypic analysis of post-invasion parasites.

Experimental Design and Workflow

A systematic approach is crucial to accurately characterize the inhibitory effects of this compound. The following workflow outlines the key experimental stages:

Experimental_Workflow cluster_0 Phase 1: Parasite Preparation cluster_1 Phase 2: Merozoite Isolation & Treatment cluster_2 Phase 3: Invasion Assay & Analysis cluster_3 Phase 4: Data Interpretation P_Culture P. falciparum Culture P_Sync Synchronization P_Culture->P_Sync Continuous Culture Schizont_Purification Schizont Purification P_Sync->Schizont_Purification Merozoite_Isolation Merozoite Isolation Schizont_Purification->Merozoite_Isolation Compound_Treatment Incubation with this compound Merozoite_Isolation->Compound_Treatment Invasion_Assay Invasion Assay with RBCs Compound_Treatment->Invasion_Assay Data_Quantification Data Quantification Invasion_Assay->Data_Quantification Phenotypic_Analysis Phenotypic Analysis Invasion_Assay->Phenotypic_Analysis IC50_Determination IC50 Determination Data_Quantification->IC50_Determination Mechanism_Hypothesis Mechanism of Action Hypothesis Phenotypic_Analysis->Mechanism_Hypothesis

Caption: Experimental workflow for studying this compound's effect.

Key Experimental Protocols

Protocol 1: In Vitro Culture and Synchronization of P. falciparum

Objective: To maintain a continuous culture of P. falciparum and obtain a tightly synchronized parasite population for consistent experimental results.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human O+ erythrocytes

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • 5% (w/v) D-sorbitol solution

  • Giemsa stain

Procedure:

  • Maintain parasite cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • For synchronization, pellet the parasite culture and resuspend the infected red blood cells (iRBCs) in 10 volumes of 5% D-sorbitol solution.

  • Incubate for 10 minutes at 37°C to selectively lyse schizont-stage parasites, leaving ring-stage parasites.

  • Wash the cells three times with complete RPMI-1640 medium and return to culture.

  • Repeat the sorbitol treatment after 48 hours to obtain a more tightly synchronized culture.

  • Monitor parasite stages by preparing thin blood smears and staining with Giemsa.

Protocol 2: Merozoite Isolation

Objective: To isolate viable, invasive merozoites from mature schizonts. This protocol is adapted from established methods.[7][8][9][10]

Materials:

  • Synchronized late-stage schizont culture

  • Percoll (60% buffered solution)

  • E64 (cysteine protease inhibitor)

  • Mechanical disruption device (e.g., syringe with a fine-gauge needle)

Procedure:

  • Purify late-stage schizonts from the synchronized culture using a 60% Percoll gradient.

  • Treat the purified schizonts with 10 µM E64 for 6-8 hours to allow merozoite development but prevent egress.

  • Wash the E64-treated schizonts with incomplete RPMI-1640.

  • To release merozoites, pass the schizont suspension through a 1.2 µm syringe filter or use controlled mechanical disruption.

  • Centrifuge the lysate at low speed to pellet iRBCs and debris.

  • Carefully collect the supernatant containing the merozoites.

Protocol 3: Merozoite Invasion Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on merozoite invasion of fresh erythrocytes.

Materials:

  • Isolated merozoites

  • Fresh human O+ erythrocytes

  • This compound (in appropriate solvent, e.g., DMSO)

  • Heparin (positive control for invasion inhibition)

  • DMSO (vehicle control)

  • SYBR Green I or Giemsa stain

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in complete medium.

  • In a 96-well plate, add fresh erythrocytes to achieve a final hematocrit of 1-2%.

  • Add the this compound dilutions to the wells. Include wells with heparin (e.g., 100 µg/mL) as a positive control and DMSO as a vehicle control.

  • Add the isolated merozoite suspension to each well.

  • Incubate the plate for a defined period (e.g., 4-24 hours) under standard culture conditions to allow for invasion and development into ring stages.

  • Quantify the parasitemia in each well using one of the following methods:

    • Flow Cytometry: Stain the cells with SYBR Green I and analyze using a flow cytometer to count the number of iRBCs.

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of ring-stage parasites per 1,000-2,000 erythrocytes.

    • Luciferase Assay: If using a luciferase-expressing parasite line, measure the luciferase activity which correlates with the number of viable parasites.[1]

  • Calculate the percent inhibition of invasion relative to the DMSO control.

Data Presentation

Quantitative data from the invasion inhibition assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Dose-Response of this compound on Merozoite Invasion

This compound Conc. (µM)Mean Parasitemia (%)Standard Deviation% Inhibition
0 (DMSO Control)2.50.20
0.12.10.1516
0.51.50.240
1.01.00.160
2.00.60.0876
5.00.30.0588
10.00.10.0296
Heparin (100 µg/mL)0.050.0198

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Proposed Mechanism

Based on existing literature, this compound appears to affect the transition from a newly invaded merozoite to a ring-stage parasite. The following diagram illustrates the proposed point of action.

Merozoite_Invasion_Pathway cluster_invasion Merozoite Invasion Steps cluster_development Intraerythrocytic Development Attachment Initial Attachment Reorientation Apical Reorientation Attachment->Reorientation Junction Tight Junction Formation Reorientation->Junction Entry Entry into RBC Junction->Entry Ring_Stage Ring Stage Formation Entry->Ring_Stage Post-invasion differentiation Trophozoite Trophozoite Growth Ring_Stage->Trophozoite Schizont Schizont Maturation Trophozoite->Schizont This compound This compound PfSTART1 PfSTART1 This compound->PfSTART1 targets PfSTART1->Ring_Stage inhibits development

Caption: Proposed mechanism of this compound action on ring stage development.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the inhibitory effects of this compound on P. falciparum merozoite invasion. By employing these standardized methods, researchers can generate reproducible data to further elucidate the compound's mechanism of action, which is crucial for its potential development as a novel antimalarial therapeutic. The observation that this compound slows invasion and arrests ring development highlights a potentially vulnerable stage in the parasite's life cycle that can be exploited for drug design.[1]

References

MMV006833 handling, storage, and stability guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and stability assessment of the antimalarial compound MMV006833. The included protocols are designed to ensure the integrity and proper use of this compound in a research setting.

Introduction

This compound is a novel aryl amino acetamide (B32628) compound identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It specifically targets the lipid-transfer protein PfSTART1, leading to the inhibition of parasite development at the ring stage. These notes provide essential information for researchers working with this compound.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity. The following guidelines are based on general best practices for chemical compounds and information from suppliers.

2.1. Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, it is essential to use appropriate personal protective equipment, including:

  • Safety glasses

  • Lab coat

  • Gloves

2.2. Storage Conditions

To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
4°C2 yearsFor shorter-term storage, a refrigerator can be used.[1]
In Solvent -80°C6 monthsFor long-term storage of stock solutions, -80°C is recommended to minimize degradation.[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°C1 monthFor short-term storage, stock solutions can be kept at -20°C.[1] It is advisable to re-examine the efficacy of the solution if stored for more than one month.[1]

Note: While some suppliers may ship this compound at room temperature, long-term storage at elevated temperatures is not recommended.[2] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

2.3. Preparation of Stock Solutions

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 414.95 g/mol .

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage.

Stability

The stability of this compound in solution can be affected by factors such as the solvent, temperature, pH, and exposure to light. While specific stability data for this compound is not extensively published, the following section provides a general protocol for assessing the chemical stability of a compound in solution.

3.1. General Stability Considerations

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to degradation. Aliquoting into single-use vials is highly recommended.

  • Aqueous Solutions: When diluting DMSO stock solutions into aqueous media for experiments, it is best to prepare fresh dilutions for each experiment. Compounds can have lower stability in aqueous solutions compared to DMSO.

  • Light Exposure: Protect solutions from direct light, especially during long-term storage.

3.2. Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound in a given solvent and temperature condition. This protocol utilizes High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) to detect and quantify the parent compound and any degradation products.[3][4]

Protocol 2: Chemical Stability Assessment in Solution

  • Objective: To determine the degradation rate of this compound in a specific solvent at a defined temperature over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Solvent for stability testing (e.g., DMSO, cell culture media, phosphate-buffered saline)

    • Incubator or water bath set to the desired temperature

    • HPLC/UPLC-MS system

    • Appropriate HPLC/UPLC column and mobile phases

    • Autosampler vials

  • Procedure:

    • Prepare a working solution of this compound at a known concentration in the test solvent.

    • Dispense aliquots of the working solution into several autosampler vials.

    • Take an initial sample (T=0) and analyze it immediately by HPLC/UPLC-MS to determine the initial concentration and purity.

    • Incubate the remaining vials at the desired temperature (e.g., room temperature, 37°C).

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the incubator.

    • Analyze the sample by HPLC/UPLC-MS.

    • Quantify the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time to determine the stability profile.

Table 2: Example Data Table for Stability Assessment

Time Point (hours)Peak Area of this compound% Remaining
0[Initial Peak Area]100%
1[Peak Area at 1h]
4[Peak Area at 4h]
8[Peak Area at 8h]
24[Peak Area at 24h]
48[Peak Area at 48h]

Mechanism of Action and Experimental Workflow

This compound acts by inhibiting the P. falciparum lipid-transfer protein PfSTART1. This inhibition disrupts the development of the parasite at the ring stage, preventing its maturation into the trophozoite stage.

Diagram 1: Conceptual Workflow of this compound Action

MMV006833_Workflow cluster_parasite Plasmodium falciparum Life Cycle cluster_intervention Experimental Intervention Merozoite Merozoite Invasion Ring_Stage Ring Stage Development Merozoite->Ring_Stage Invasion of RBC Trophozoite Trophozoite Stage Ring_Stage->Trophozoite Maturation This compound This compound This compound->Ring_Stage Inhibits PfSTART1 Activity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Sync_Culture Synchronized Ring-Stage P. falciparum Culture Plating Plate Parasite Culture and Compound Dilutions Sync_Culture->Plating Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Plating Incubate Incubate at 37°C Plating->Incubate Smear Prepare and Stain Blood Smears Incubate->Smear Microscopy Microscopic Examination (Stage Determination) Smear->Microscopy EC50 Calculate EC50 Microscopy->EC50

References

Troubleshooting & Optimization

Troubleshooting poor solubility of MMV006833 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of MMV006833.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What is happening?

A1: This is a common phenomenon for compounds with low aqueous solubility, often referred to as "crashing out".[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock solution is introduced into an aqueous environment, the overall polarity of the solvent increases significantly. This change can cause the compound to precipitate as it is no longer soluble in the high-water-content medium. It is also crucial to maintain the final DMSO concentration at a level that is non-toxic to cells, typically up to 0.1%, while ensuring the compound remains in solution.[1]

Q2: What is the recommended starting solvent for this compound?

A2: For creating a stock solution, it is recommended to use a high-purity, anhydrous organic solvent. DMSO is a common choice for many poorly soluble compounds and was used for screening compounds in the "Pathogen Box," which includes this compound.[2] Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be considered.[3][4]

Q3: Is there a maximum recommended concentration for the final working solution of this compound in aqueous media?

A3: The maximum concentration will depend on the specific aqueous medium and the final percentage of co-solvent (like DMSO). In one study involving live-cell microscopy of Plasmodium falciparum, this compound was used at a concentration of 2 µM with 0.1% DMSO as the vehicle control, suggesting this concentration is achievable in the appropriate cell culture medium.[2] It is advisable to perform a solubility test to determine the practical concentration limit in your specific experimental setup.

Q4: Can I store this compound in an aqueous solution?

A4: It is generally not recommended to store poorly soluble compounds in aqueous solutions for extended periods, as they may be unstable or prone to precipitation over time.[4] It is best practice to prepare fresh working solutions from a frozen organic stock solution for each experiment. Stock solutions in anhydrous DMSO are typically stable when stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Troubleshooting Guide for Poor Solubility

If you observe precipitation or suspect incomplete dissolution of this compound, follow these troubleshooting steps:

Step 1: Optimize the Dilution of Your Stock Solution

  • Issue: The compound precipitates immediately upon adding the DMSO stock to the aqueous buffer.

  • Solution: Instead of a single large dilution, try a serial dilution approach. First, make intermediate dilutions of your concentrated stock in DMSO. Then, add the final, less concentrated DMSO stock to your pre-warmed (if appropriate) aqueous buffer while vortexing or mixing vigorously.[1] This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[1] Remember to add the DMSO stock to the aqueous buffer, not the other way around.[1]

Step 2: Employ Physical Methods to Aid Dissolution

  • Issue: The compound is not fully dissolving in the final aqueous solution.

  • Solution:

    • Gentle Warming: Warming the solution to 37°C can sometimes increase the solubility of a compound. However, use caution as prolonged exposure to heat can degrade some molecules.[1]

    • Sonication: A brief period of sonication in a water bath sonicator (5-10 minutes) can help break down precipitate particles and enhance dissolution.[1]

Step 3: Adjust the pH of the Aqueous Buffer

  • Issue: The compound's solubility remains poor even after trying physical methods.

Step 4: Consider Co-solvents or Alternative Formulation Strategies

  • Issue: The above steps are insufficient to achieve the desired concentration.

  • Solution: For challenging compounds, using a mixture of solvents (co-solvents) can improve solubility by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[5] However, the choice of co-solvents must be compatible with your experimental system (e.g., non-toxic to cells).

Below is a workflow diagram to guide you through these troubleshooting steps.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, vigorous mixing) check_stock->optimize_dilution Yes fail_stock Stock not dissolved. Use fresh DMSO, sonicate stock. check_stock->fail_stock No physical_methods Employ Physical Methods (Gentle Warming to 37°C or Sonication) optimize_dilution->physical_methods Precipitation Persists success Success: Compound Solubilized optimize_dilution->success Resolved adjust_ph Adjust Buffer pH (Test solubility in different pH ranges) physical_methods->adjust_ph Precipitation Persists physical_methods->success Resolved consider_cosolvents Consider Co-solvents or Alternative Formulations adjust_ph->consider_cosolvents Precipitation Persists adjust_ph->success Resolved reassess Re-evaluate Experiment: Lower required concentration or seek alternative compound consider_cosolvents->reassess Precipitation Persists consider_cosolvents->success Resolved

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Quantitative Solubility Data

Specific experimental data on the solubility of this compound in various aqueous buffers is not publicly available. The following table provides an illustrative template for researchers to systematically determine and record the solubility of this compound under different conditions. The values presented are hypothetical examples.

Buffer SystempHCo-solvent (DMSO)Temperature (°C)Maximum Solubility (µM) (Example)Observations (Example)
PBS7.40.1%25< 1Visible precipitate
PBS7.40.1%372Slight haze
RPMI 1640 + 10% FBS7.40.1%375Appears clear
HEPES-buffered Saline7.00.1%373Appears clear
HEPES-buffered Saline8.00.1%374Appears clear

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Calculate Solvent Volume: Based on the molecular weight of this compound and the amount of compound supplied, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1] Ensure the final stock solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer to Avoid Precipitation

  • Prepare Intermediate Dilution (if necessary): If preparing a very dilute final solution, it may be beneficial to first make an intermediate dilution of the stock in DMSO (e.g., 1 mM).

  • Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]

The following diagram illustrates the recommended workflow for preparing a working solution of this compound.

G cluster_1 Experimental Workflow for Solubilizing this compound start_solid Start: this compound (Solid) add_dmso Add Anhydrous DMSO start_solid->add_dmso mix_stock Vortex / Sonicate to Dissolve add_dmso->mix_stock stock_solution 10 mM Stock Solution in DMSO mix_stock->stock_solution add_to_buffer Add Stock to Pre-warmed Aqueous Buffer stock_solution->add_to_buffer rapid_mix Vortex Immediately for Rapid Dispersion add_to_buffer->rapid_mix final_solution Final Working Solution (e.g., 2 µM in 0.1% DMSO) rapid_mix->final_solution

Caption: Recommended workflow for preparing a working solution of this compound.

References

Technical Support Center: Optimizing MMV006833 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MMV006833 in in vitro experiments targeting Plasmodium falciparum. The following sections offer troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antimalarial compound that targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[1][2] Its mechanism of action involves inhibiting the development of the parasite at the ring stage, preventing the transition into the amoeboid trophozoite form.[1][3] This ultimately disrupts the parasite's lifecycle within the red blood cell.

Q2: What is the recommended in vitro concentration range for this compound?

A2: The optimal concentration of this compound can vary depending on the P. falciparum strain and specific experimental conditions. However, published data provides a strong starting point. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are crucial for determining the appropriate concentration range for your experiments.

Data Presentation: In Vitro Potency of this compound

For easy comparison, the following table summarizes the reported in vitro potency of this compound against the P. falciparum 3D7 strain.

ParameterConcentration (µM)P. falciparum StrainReference
EC₅₀~1.0 - 2.03D7[1]
IC₅₀Not explicitly stated, but screening was performed up to 20 µM3D7[4]

Note: It is highly recommended to perform a dose-response curve to determine the optimal EC₅₀/IC₅₀ in your specific laboratory conditions.

Experimental Protocols

A detailed methodology for determining the IC₅₀ of this compound using a standardized SYBR Green I-based assay is provided below.

Protocol: In Vitro Drug Susceptibility Assay using SYBR Green I

1. Parasite Culture:

  • Culture P. falciparum (e.g., 3D7 strain) in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 35 mM HEPES, 24 mM NaHCO₃, 1 mg/L hypoxanthine, and 5 µg/mL gentamicin.[4]

  • Maintain the culture at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂).[4][5]

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[4]

2. Assay Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., from 0.05 nM to 20 µM).[4]

  • In a 96-well plate, add 100 µL of each drug dilution in triplicate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

3. Parasite Incubation:

  • Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate.

  • Incubate the plate for 72 hours under standard culture conditions.[6]

4. SYBR Green I Staining and Fluorescence Reading:

  • After incubation, lyse the RBCs by adding 100 µL of SYBR Green I lysis buffer (containing 0.005% saponin (B1150181) and 0.05% Triton X-100 in PBS with 1:5000 SYBR Green I) to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

  • Subtract the background fluorescence from uninfected RBCs.

  • Normalize the fluorescence values to the drug-free control wells (representing 100% growth).

  • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Problem 1: High variability in IC₅₀ values between experiments.

  • Possible Cause: Inconsistent parasite synchronization.

    • Solution: Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Inconsistent parasite stages will lead to variable drug susceptibility.[6]

  • Possible Cause: Fluctuations in hematocrit.

    • Solution: Maintain a consistent hematocrit in all wells of the assay plate. Variations can significantly affect parasite growth and perceived drug efficacy.[6]

  • Possible Cause: Inaccurate drug concentrations.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration and ensure thorough mixing at each dilution step.[6]

Problem 2: No significant inhibition of parasite growth observed.

  • Possible Cause: Compound instability or insolubility.

    • Solution: Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or a lower starting concentration. Ensure the compound is stable under your experimental conditions (temperature, light exposure).

  • Possible Cause: Drug-resistant parasite strain.

    • Solution: If using a strain other than a known sensitive reference strain, consider the possibility of inherent or acquired resistance. Test the compound on a sensitive control strain (e.g., 3D7) to confirm its activity.

Problem 3: Edge effects observed in the 96-well plate.

  • Possible Cause: Evaporation from the outer wells.

    • Solution: To minimize evaporation, fill the outer wells of the 96-well plate with sterile water or media without cells. Ensure the incubator has adequate humidity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture & Synchronize P. falciparum a2 Add Parasite Culture to Plate p1->a2 p2 Prepare Serial Dilutions of this compound a1 Add Drug Dilutions to 96-well Plate p2->a1 a1->a2 a3 Incubate for 72h a2->a3 d1 Lyse RBCs & Stain with SYBR Green I a3->d1 d2 Read Fluorescence d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for determining this compound IC₅₀.

signaling_pathway Proposed Signaling Pathway Inhibition by this compound This compound This compound PfSTART1 PfSTART1 (Lipid Transfer Protein) This compound->PfSTART1 LipidMetabolism Parasite Lipid Metabolism & Membrane Biogenesis PfSTART1->LipidMetabolism Mediates RingStage Ring Stage Development LipidMetabolism->RingStage Essential for Trophozoite Trophozoite Stage RingStage->Trophozoite Differentiation Inhibition->RingStage Blocks Development

Caption: this compound inhibits PfSTART1, blocking ring stage development.

troubleshooting_logic Troubleshooting Logic for High IC50 Variability start High IC50 Variability Observed q1 Is Parasite Synchronization Consistent? start->q1 s1 Ensure Tight Synchronization q1->s1 No q2 Is Hematocrit Consistent? q1->q2 Yes end Re-run Experiment s1->end s2 Maintain Consistent Hematocrit q2->s2 No q3 Are Drug Dilutions Accurate? q2->q3 Yes s2->end s3 Prepare Fresh & Accurate Dilutions q3->s3 No q3->end Yes s3->end

Caption: Logic for troubleshooting IC₅₀ variability.

References

Addressing cytotoxicity of MMV006833 in host cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cytotoxicity of the antimalarial compound MMV006833 in host cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in Plasmodium falciparum?

This compound is an experimental antimalarial compound.[1] In Plasmodium falciparum, it targets the lipid-transfer protein PfSTART1, which inhibits the development of the parasite at the ring stage.[1] Some studies have also observed that this compound can slow down the merozoite invasion process of red blood cells.[2][3]

Q2: I am observing significant host cell death in my experiments with this compound. Is this expected?

While the primary target of this compound is in P. falciparum, it is possible for small molecules to have off-target effects that can lead to cytotoxicity in host cells.[4] The extent of cytotoxicity can be dependent on the cell type, compound concentration, and duration of exposure. It is crucial to characterize the cytotoxic profile of this compound in your specific host cell line.

Q3: What are the initial steps I should take to investigate the cytotoxicity I'm observing?

The first step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your host cell line. This will help you establish a therapeutic window by comparing the CC50 in your host cells to the effective concentration (EC50) against the parasite. It is also important to include proper controls, such as a vehicle-only control (e.g., DMSO), to ensure that the observed cytotoxicity is not due to the solvent.[5]

Q4: How can I reduce the cytotoxicity of this compound in my experiments while maintaining its antimalarial activity?

To mitigate cytotoxicity, you can try several strategies:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired effect on the parasite.[6]

  • Optimize Cell Culture Conditions: Ensure your host cells are healthy and seeded at an optimal density. Stressed or sparse cells can be more susceptible to drug-induced toxicity.[5][6]

  • Co-treatment with Protective Agents: If a specific mechanism of cytotoxicity is identified (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine might be beneficial.[6]

Troubleshooting Guide

Problem 1: High background cytotoxicity in vehicle-treated control cells.
  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used.

  • Solution:

    • Ensure the final concentration of the solvent in the cell culture medium is typically ≤ 0.1%.[5]

    • Run a vehicle-only control to assess the toxicity of the solvent alone.

    • If solvent toxicity is confirmed, reduce the final concentration or consider using an alternative, less toxic solvent.

Problem 2: Inconsistent cytotoxicity results between experiments.
  • Possible Cause: Variability in cell culture conditions or reagent preparation.

  • Solution:

    • Standardize all cell culture parameters, including cell seeding density, media composition, and incubation times.[5]

    • Ensure cells are in the logarithmic growth phase at the time of treatment.[5]

    • Use a single, quality-controlled batch of this compound for a set of experiments.

Problem 3: Discrepancy between different cytotoxicity assays.
  • Possible Cause: The mechanism of action of this compound may interfere with certain assay chemistries. For example, compounds affecting cellular metabolism can give misleading results in tetrazolium-based assays like MTT.[7][8]

  • Solution:

    • Use orthogonal methods to confirm viability results. For example, complement a metabolic assay (MTT) with a membrane integrity assay (LDH release) or a method that counts viable cells (e.g., trypan blue exclusion).

    • The table below illustrates hypothetical data from different assays.

Table 1: Hypothetical Cytotoxicity Data for this compound in a Host Cell Line (e.g., HepG2) after 48h Exposure

Assay TypeEndpoint MeasuredThis compound CC50 (µM)
MTT AssayMitochondrial Dehydrogenase Activity15.2
LDH Release AssayPlasma Membrane Integrity25.8
CellTiter-Glo®Intracellular ATP Levels18.5
Trypan Blue ExclusionViable Cell Count23.9

Experimental Protocols

Protocol 1: Determination of CC50 using the MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a host cell line by 50%.

Methodology:

  • Cell Seeding: Plate host cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and plot the dose-response curve to determine the CC50.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Objective: To assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Lysis Control: Add a lysis buffer to a set of untreated control wells to serve as the maximum LDH release control.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength recommended by the assay kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Cytotoxicity start High Host Cell Cytotoxicity Observed check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls dose_response Perform Dose-Response (CC50 Determination) check_controls->dose_response Yes check_culture Review Cell Culture Conditions (Density, Health) check_controls->check_culture No optimize_conc Optimize this compound Concentration and Exposure Time dose_response->optimize_conc orthogonal_assay Confirm with Orthogonal Cytotoxicity Assay (e.g., LDH) optimize_conc->orthogonal_assay end_resolved Issue Resolved: Proceed with Optimized Protocol orthogonal_assay->end_resolved Consistent Results end_further_investigation Further Investigation Needed (e.g., Mechanism of Toxicity) orthogonal_assay->end_further_investigation Discrepant Results check_culture->dose_response

Caption: A workflow for troubleshooting unexpected cytotoxicity with this compound.

HypotheticalSignalingPathway Hypothetical Signaling Pathway for Off-Target Cytotoxicity This compound This compound OffTarget Off-Target Protein (e.g., Kinase) This compound->OffTarget StressKinase Stress-Activated Kinase Cascade OffTarget->StressKinase ROS Increased Reactive Oxygen Species (ROS) OffTarget->ROS Mitochondria Mitochondrial Dysfunction StressKinase->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical pathway for this compound-induced off-target cytotoxicity.

ExperimentalWorkflow Experimental Workflow for Assessing Cytotoxicity start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells treat_compound Treat with Serial Dilutions of this compound seed_cells->treat_compound incubate Incubate for a Defined Period (e.g., 48h) treat_compound->incubate assay_choice Select Cytotoxicity Assay incubate->assay_choice mtt_assay MTT Assay (Metabolic Activity) assay_choice->mtt_assay Metabolic ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Membrane read_plate Read Plate on Microplate Reader mtt_assay->read_plate ldh_assay->read_plate analyze_data Analyze Data and Determine CC50 read_plate->analyze_data end End analyze_data->end

Caption: A general experimental workflow for assessing this compound cytotoxicity.

References

Interpreting unexpected results in MMV006833 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the antimalarial compound MMV006833.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antimalarial compound that primarily targets the lipid-transfer protein PfSTART1 in Plasmodium falciparum. This action inhibits the development of the parasite at the ring stage[1].

Q2: What is the expected phenotypic outcome of treating P. falciparum with this compound?

A2: Treatment with this compound is expected to slow down the merozoite invasion process into red blood cells (RBCs) and cause arrest in the differentiation of merozoites into ring-stage parasites post-invasion[2][3]. Live cell imaging has shown that while merozoites can still invade RBCs, the process is significantly slower, and they are unable to fully develop into the ring form[2].

Q3: Is this compound a complete invasion inhibitor?

A3: No, this compound is not considered a complete invasion inhibitor. It is characterized as having an intermediate invasion inhibitory effect[2][3]. Unlike compounds that completely block merozoite entry, this compound acts by slowing down the invasion process and preventing the subsequent development into the ring stage[2].

Q4: Can this compound be classified as a "general growth inhibitor"?

A4: While this compound has a specific target (PfSTART1) and a primary effect on ring stage development, its impact on the overall parasite lifecycle could lead to it being categorized functionally with "general growth inhibitors" in some screening platforms. These are compounds that inhibit the transition from the schizont to the ring stage without specifically blocking the initial merozoite invasion[2].

Troubleshooting Guides

Issue 1: Inconsistent results in growth inhibition assays (e.g., IC50 values vary significantly between experiments).
  • Possible Cause 1: Assay timing and parasite synchronization.

    • Explanation: The effect of this compound is most pronounced during the merozoite invasion and early ring stages. If your parasite culture is not tightly synchronized, the proportion of parasites at the susceptible stage will vary, leading to inconsistent IC50 values.

    • Recommendation: Ensure highly synchronized late-stage schizonts are used to initiate the assay. The incubation time should be sufficient to allow for egress and invasion to occur in the control group.

  • Possible Cause 2: Compound stability and solvent effects.

    • Explanation: Degradation of the compound or interaction with the solvent could affect its potency.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Include a solvent-only control to account for any effects of the solvent on parasite growth.

Issue 2: Observing incomplete invasion inhibition in video microscopy assays.
  • Possible Cause: Misinterpretation of the compound's mechanism.

    • Explanation: As mentioned in the FAQs, this compound slows down invasion and arrests ring formation, rather than completely blocking merozoite entry[2]. Researchers expecting a complete lack of invasion may misinterpret their results.

    • Recommendation: When analyzing live-cell imaging data, focus on the kinetics of invasion and the morphology of the parasite post-invasion. Look for a delay in the invasion process and the failure of successfully invaded merozoites to transition into healthy ring forms[2].

Issue 3: Difficulty in distinguishing between invasion inhibition and general growth defects.
  • Possible Cause: The phenotypic endpoint of the assay.

    • Explanation: Assays that measure overall parasite growth after a full replication cycle (e.g., 48 or 72 hours) may not distinguish between specific invasion inhibition and broader effects on parasite development.

    • Recommendation: Employ a combination of assays. A short-term invasion assay (e.g., 4-6 hours) using purified schizonts and fresh RBCs can specifically assess the effect on invasion. This can be followed by a longer-term growth inhibition assay to evaluate the overall impact on the parasite lifecycle.

Data Presentation

Table 1: Comparative Effects of this compound and Other Inhibitors on Merozoite Invasion

CompoundPrimary Effect on InvasionPost-Invasion OutcomeClassification
This compound Slows down invasion process[2]Arrests ring formation[2][3]Intermediate Invasion Inhibitor
MMV020291 Blocks successful merozoite invasion[2]Merozoites fail to enter RBCs[2]Strong Invasion Inhibitor
Chloroquine Negligible effect on invasion[3]Acts on intracellular trophozoitesGrowth Inhibitor
DMSO (Control) Normal invasion kinetics[2]Successful ring formation[2]Vehicle Control

Experimental Protocols

Protocol 1: Nanoluciferase (Nluc) Based Invasion Assay

This protocol is adapted from methodologies used to screen for invasion inhibitors[2].

  • Parasite Culture: Use P. falciparum 3D7 parasites expressing a Nanoluciferase (Nluc) that is exported into the red blood cell cytoplasm.

  • Synchronization: Grow parasites to the late schizont stage and purify them using a Percoll density gradient.

  • Assay Setup:

    • Add purified schizonts (1-2% parasitemia) to fresh RBCs (1% final hematocrit).

    • Add this compound or control compounds at the desired concentrations. Include a DMSO vehicle control.

    • Incubate plates at 37°C for 4 hours to allow for schizont rupture and merozoite invasion.

  • Measurement of Egress (Optional):

    • After 4 hours, carefully collect the culture media.

    • Measure the bioluminescence of the collected media, which corresponds to the amount of Nluc released upon schizont rupture.

  • Measurement of Invasion:

    • Treat the remaining infected RBCs with 5% isotonic sorbitol to lyse any unruptured schizonts, leaving only the newly invaded ring-stage parasites intact.

    • Wash the cells and continue incubation in fresh media for 24-48 hours until the rings develop into trophozoites.

    • Lyse the trophozoite-infected RBCs and measure the total Nluc levels to determine the degree of successful invasion.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of antimalarial compounds against mammalian cell lines[4][5].

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., HepG2, HEK293T) in the appropriate culture medium.

  • Assay Setup:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

MMV006833_Signaling_Pathway Proposed Signaling Pathway of this compound Action This compound This compound PfSTART1 PfSTART1 (Lipid-transfer protein) This compound->PfSTART1 Inhibits Lipid_Homeostasis Lipid Homeostasis Disruption PfSTART1->Lipid_Homeostasis Regulates Merozoite_Development Merozoite to Ring Stage Differentiation Lipid_Homeostasis->Merozoite_Development Impacts Arrested_Ring_Formation Arrested Ring Formation Merozoite_Development->Arrested_Ring_Formation Blocked by Disruption

Caption: Proposed mechanism of this compound action.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_invasion Invasion Assay (4-6 hours) cluster_growth Growth Inhibition Assay (48-72 hours) Schizonts Purified Late-Stage Schizonts Incubate Incubate with this compound Schizonts->Incubate Fresh_RBCs Fresh Red Blood Cells Fresh_RBCs->Incubate Measure_Invasion Measure Newly Formed Rings (e.g., Nluc Assay, Microscopy) Incubate->Measure_Invasion Measure_Growth Measure Parasitemia (e.g., SYBR Green, Microscopy) Measure_Invasion->Measure_Growth Compare Results Sync_Rings Synchronized Ring-Stage Parasites Incubate_Long Incubate with this compound for one lifecycle Sync_Rings->Incubate_Long Incubate_Long->Measure_Growth

Caption: Workflow for characterizing this compound activity.

References

Validation & Comparative

MMV006833 vs. Artemisinin: A Comparative Efficacy Study in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiplasmodial efficacy of MMV006833 and the frontline antimalarial drug, artemisinin (B1665778). The data presented is based on in vitro studies against Plasmodium falciparum, the deadliest species of malaria parasite. This comparison aims to inform researchers and drug development professionals on the potential of this compound as a novel antimalarial candidate.

Executive Summary

This compound, an aryl amino acetamide, demonstrates a distinct mechanism of action compared to artemisinin, targeting the lipid-transfer protein PfSTART1 and inhibiting the development of the parasite at the ring stage. While artemisinin and its derivatives exhibit potent, rapid-acting antiplasmodial activity with IC50 values in the low nanomolar range, current data suggests that this compound has a higher IC50 value. This indicates lower potency in direct in vitro comparisons. However, its novel mechanism of action could be crucial in overcoming existing artemisinin resistance.

Data Presentation: In Vitro Efficacy against P. falciparum

The following table summarizes the available quantitative data for this compound and artemisinin against the drug-sensitive 3D7 strain of P. falciparum. It is important to note that the data for the two compounds are derived from separate studies, and direct side-by-side comparisons under identical experimental conditions are not yet available.

CompoundTarget StrainIC50 / EC50Reference
This compound (M-833) P. falciparum 3D7~300 nM (EC50)[1]
Artemisinin P. falciparum 3D76.8–43.1 nM (IC50)[2][3]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are closely related measures of drug potency. The variation in the reported IC50 for artemisinin reflects the inherent variability in in vitro assays across different laboratories and experimental setups.

Mechanism of Action

This compound

This compound targets PfSTART1, a STAR-related lipid transfer protein in P. falciparum[1]. This compound acts primarily on the early ring stages of the parasite, preventing their development[1]. Studies have also identified it as an inhibitor of red blood cell invasion by the merozoite stage of the parasite.

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cluster_mmv This compound Signaling Pathway MMV This compound PfSTART1 PfSTART1 (Lipid Transfer Protein) MMV->PfSTART1 Binds to Inhibition Inhibition MMV->Inhibition Leads to RingStage Ring Stage Development PfSTART1->RingStage Essential for Invasion Merozoite Invasion PfSTART1->Invasion Role in Inhibition->RingStage Inhibition->Invasion

Caption: this compound mechanism of action targeting PfSTART1.

Artemisinin

The mechanism of action of artemisinin is complex and not fully elucidated. It is widely accepted that its endoperoxide bridge is critical for its activity. Inside the parasite, artemisinin is activated by heme iron, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are thought to damage parasite proteins and other macromolecules, leading to rapid parasite killing.

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cluster_art Artemisinin Signaling Pathway Artemisinin Artemisinin Heme Heme Iron (in parasite) Artemisinin->Heme Interacts with Activation Activation Heme->Activation Radicals ROS & Carbon-centered Radicals Activation->Radicals Generates Damage Macromolecular Damage (Proteins, etc.) Radicals->Damage Causes Death Parasite Death Damage->Death

Caption: Artemisinin's proposed mechanism of action.

Experimental Protocols

The efficacy data presented in this guide is based on standard in vitro antiplasmodial activity assays. A generalized protocol for such an assay is outlined below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method is commonly used to determine the IC50 of antimalarial compounds.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax, under a low oxygen atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.

  • Drug Preparation: The test compounds (this compound or artemisinin) are serially diluted to various concentrations in culture medium.

  • Assay Setup: Synchronized ring-stage parasites (at a defined parasitemia and hematocrit) are added to 96-well plates containing the serially diluted compounds. Control wells with no drug and wells with a known antimalarial are included.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite growth and multiplication.

  • Quantification of Parasite Growth: After incubation, the red blood cells are lysed, and a fluorescent dye that binds to DNA, such as SYBR Green I, is added. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. The IC50 value is then determined by fitting the data to a dose-response curve.

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cluster_workflow Experimental Workflow: In Vitro Antiplasmodial Assay start Start culture P. falciparum Culture start->culture sync Synchronize to Ring Stage culture->sync plate_setup Add Parasites & Compound to 96-well Plate sync->plate_setup drug_prep Prepare Serial Dilutions of Compound drug_prep->plate_setup incubation Incubate for 72h plate_setup->incubation lysis Lyse RBCs & Add SYBR Green I incubation->lysis read Measure Fluorescence lysis->read analysis Calculate % Inhibition & Determine IC50 read->analysis end End analysis->end

Caption: Workflow for a typical in vitro antiplasmodial assay.

Conclusion

This compound presents a novel mechanism of action against P. falciparum, distinct from that of artemisinin. While current in vitro data suggests it is less potent than artemisinin, its unique targeting of PfSTART1 makes it a valuable lead compound for further investigation, especially in the context of developing new therapies to combat artemisinin-resistant malaria. Further studies, including direct comparative efficacy assessments and in vivo evaluations, are warranted to fully understand the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to Merozoite Invasion Inhibitors: Profiling MMV006833 Against Key Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The erythrocytic stage of Plasmodium falciparum infection, characterized by the cyclical invasion of red blood cells (RBCs) by merozoites, is responsible for the clinical manifestations of malaria. Consequently, the molecular machinery governing merozoite invasion represents a critical target for novel antimalarial therapeutics. This guide provides a comparative analysis of the efficacy of MMV006833, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, against other well-characterized merozoite invasion inhibitors.

Executive Summary

This compound distinguishes itself from classical merozoite invasion inhibitors. While it demonstrates activity during the invasion process, its primary mechanism appears to be the inhibition of early ring-stage development immediately following merozoite entry. This is in contrast to direct invasion inhibitors that block the initial attachment and entry of the merozoite into the host cell. This guide presents available efficacy data, detailed experimental protocols for assessing merozoite invasion, and an overview of the key signaling pathways involved in this essential parasitic process.

Quantitative Efficacy of Merozoite Invasion Inhibitors

Compound/InhibitorTarget/Mechanism of ActionMerozoite Invasion Inhibition IC50/EC50Citation(s)
This compound PfSTART1 (lipid-transfer protein)At 2 µM, does not prevent invasion but significantly slows the process and arrests ring-stage development.[1][2]
MMV020291 Actin-1/Profilin dynamicsComplete inhibition of merozoite internalization at 10 µM. Considered a potent and specific invasion inhibitor.[1][3]
Heparin Binds to various merozoite surface proteins~5-10 µg/mL[1]
Cytochalasin D Actin polymerizationStrong inhibition at 200 nM
R1 Peptide Apical Membrane Antigen 1 (AMA1)~4 µM
Anti-Basigin mAb (TRA-1-85) Basigin (host cell receptor for PfRH5)~1 µg/mL results in ~20% invasion inhibition

Mechanism of Action: A Closer Look at this compound

This compound targets the P. falciparum StAR-related lipid transfer protein 1 (PfSTART1)[4]. Recent studies indicate that this protein is crucial for the development of the newly formed ring-stage parasite within the erythrocyte, likely by facilitating the expansion of the parasitophorous vacuole membrane[1][5]. Live-cell imaging of merozoites treated with this compound revealed a significant delay in the time from initial invasion to the complete formation of the ring stage[1][2]. While the number of successful invasions was not significantly reduced at a concentration of 2 µM, the subsequent developmental arrest points to a novel mechanism of action that is intimately linked to, but distinct from, the initial invasion event[1].

In contrast, a comparator compound from the same library, MMV020291, acts as a direct invasion inhibitor by targeting the parasite's actin-profilin dynamics, which are essential for the physical process of entering the red blood cell[3][6][7].

Experimental Protocols

Accurate assessment of merozoite invasion inhibition requires meticulous experimental design. Below are detailed methodologies for key assays cited in the evaluation of these compounds.

In Vitro Merozoite Invasion Inhibition Assay

This assay directly measures the ability of a compound to prevent merozoites from invading erythrocytes.

  • Parasite Culture and Synchronization: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are tightly synchronized to the schizont stage using methods such as sorbitol lysis or magnetic-activated cell sorting (MACS).

  • Merozoite Isolation: Mature schizonts are treated with a cysteine protease inhibitor like E-64 to prevent egress. Viable merozoites are then mechanically released by passing the schizont culture through a 1.2 µm syringe filter.

  • Inhibition Assay: A suspension of purified merozoites is added to fresh erythrocytes in a 96-well plate in the presence of serial dilutions of the test compound or control inhibitors.

  • Quantification of Invasion: After a short incubation period (typically 30-60 minutes) to allow for invasion, the culture is washed to remove free merozoites. The newly formed ring-stage parasites are then allowed to develop for 24-48 hours. Parasitemia is quantified by staining with a fluorescent DNA dye (e.g., SYBR Green I) and analysis by flow cytometry or by microscopic counting of Giemsa-stained blood smears.

  • Data Analysis: The percentage of invasion inhibition is calculated relative to a drug-free control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Live-Cell Imaging of Merozoite Invasion

This method provides qualitative and quantitative data on the dynamics of invasion in the presence of an inhibitor.

  • Microscopy Setup: A temperature- and gas-controlled live-cell imaging chamber on an inverted microscope is used.

  • Sample Preparation: Mature schizonts are added to a monolayer of erythrocytes in a glass-bottom imaging dish. The test compound or vehicle control is added just prior to imaging.

  • Image Acquisition: Time-lapse differential interference contrast (DIC) or fluorescence microscopy is used to capture schizont rupture, merozoite release, and subsequent invasion events.

  • Data Analysis: The number of successful invasions, the time taken for invasion, and any morphological changes in the parasite or host cell are recorded and analyzed.

Signaling Pathways in Merozoite Invasion

The invasion of erythrocytes by P. falciparum merozoites is a complex process orchestrated by a cascade of signaling events. Understanding these pathways is crucial for identifying novel drug targets.

Calcium and Cyclic Nucleotide Signaling

Two major signaling pathways, dependent on calcium (Ca2+) and cyclic nucleotides (cAMP and cGMP), are central to merozoite invasion. An increase in intracellular Ca2+ concentration is a critical trigger for the secretion of microneme and rhoptry proteins, which are essential for host cell recognition, attachment, and formation of the moving junction. Cyclic AMP (cAMP) signaling also plays a role in regulating the secretion of these apical organelles.

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Merozoite_Invasion_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Merozoite Merozoite RBC Erythrocyte Merozoite->RBC Initial Contact PLC Phospholipase C RBC->PLC Receptor Binding AC Adenylyl Cyclase RBC->AC Ca_increase ↑ [Ca2+] CDPKs Ca2+-dependent Protein Kinases Ca_increase->CDPKs cAMP_increase ↑ [cAMP] PKA Protein Kinase A cAMP_increase->PKA PLC->Ca_increase AC->cAMP_increase Microneme_secretion Microneme Secretion (e.g., EBA-175, AMA1) CDPKs->Microneme_secretion PKA->Microneme_secretion Rhoptry_secretion Rhoptry Secretion (e.g., RON proteins) Microneme_secretion->Rhoptry_secretion Triggers

Caption: Key signaling events in merozoite invasion.

Experimental Workflow for Invasion Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro merozoite invasion inhibition assay.

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Invasion_Assay_Workflow start Synchronized Schizont Culture merozoite_isolation Merozoite Isolation (Filtration) start->merozoite_isolation assay_setup Incubate Merozoites with RBCs & Inhibitors merozoite_isolation->assay_setup incubation Invasion (30-60 min) assay_setup->incubation wash Wash to Remove Free Merozoites incubation->wash culture Culture for 24-48h (Ring Stage Development) wash->culture quantification Quantify Parasitemia (Flow Cytometry/Microscopy) culture->quantification analysis Calculate % Inhibition and IC50 quantification->analysis

Caption: Workflow of a merozoite invasion inhibition assay.

Conclusion

This compound represents a promising antimalarial candidate with a mechanism of action that, while closely tied to the invasion process, is distinct from classical invasion inhibitors. Its targeting of PfSTART1 and subsequent inhibition of ring-stage development offers a novel avenue for therapeutic intervention. Further investigation is warranted to fully elucidate its potential in combination with direct invasion inhibitors like MMV020291, which could provide a multi-pronged attack on the blood stage of the malaria parasite. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this compound and other novel antimalarial compounds.

References

MMV006833: Evaluating its Potential in Antimalarial Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the combination of the novel antimalarial candidate MMV006833 with other existing drugs is not yet publicly available, its unique mechanism of action and preclinical profile suggest it could be a valuable component of future combination therapies. This guide will objectively review the known characteristics of this compound, outline the established methodologies for assessing antimalarial drug combinations, and discuss the potential for this compound within the current landscape of antimalarial drug development.

Understanding this compound: A Novel Mechanism of Action

This compound is a novel antimalarial compound that has been identified as an inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its primary target is the lipid-transfer protein PfSTART1, and it exerts its effect during the ring stage of the parasite's development within red blood cells[1]. This distinct mechanism of action, targeting a different biological pathway than many existing antimalarials, makes this compound a promising candidate for combination therapy. The rationale behind using combination therapies is to target multiple parasite vulnerabilities simultaneously, which can enhance efficacy and delay the development of drug resistance[2][3][4].

The Imperative for Novel Antimalarial Combinations

The cornerstone of modern malaria treatment is Artemisinin-based Combination Therapy (ACT)[3][4][5][6]. ACTs combine a fast-acting artemisinin (B1665778) derivative with a longer-lasting partner drug to ensure complete parasite clearance and prevent resistance. However, the emergence of parasite resistance to both artemisinin and its partner drugs in various regions poses a significant threat to global malaria control efforts[2]. This has created an urgent need for new antimalarial agents with novel mechanisms of action, like this compound, that can be developed as components of next-generation combination therapies.

Experimental Protocols for Evaluating Antimalarial Combinations

To assess the potential of this compound in combination with other drugs, researchers would typically employ a range of standardized in vitro and in vivo experimental protocols.

In Vitro Synergy Testing

The primary method for evaluating drug interactions in vitro is the checkerboard assay, with data often analyzed using isobolograms. This method determines whether the combined effect of two drugs is synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum).

Experimental Workflow for In Vitro Synergy Testing:

G cluster_setup Assay Setup cluster_analysis Data Acquisition & Analysis P_culture 1. P. falciparum Culture (e.g., 3D7, Dd2 strains) Sync 2. Synchronize Parasite Culture (e.g., Sorbitol treatment) P_culture->Sync Plate 3. Prepare 96-well Plates with Serial Dilutions of Drugs (Drug A, Drug B, and Combinations) Sync->Plate P_add 4. Add Synchronized Ring-Stage Parasites to Plates Plate->P_add Incubate 5. Incubate for 72 hours P_add->Incubate Growth 6. Measure Parasite Growth (e.g., SYBR Green I Assay, [3H]-hypoxanthine incorporation) Incubate->Growth IC50 7. Calculate IC50 Values for each drug and combination Growth->IC50 FIC 8. Calculate Fractional Inhibitory Concentrations (FICs) IC50->FIC Isobologram 9. Construct Isobologram and Determine Interaction Type (Synergy, Additivity, Antagonism) FIC->Isobologram

Caption: Workflow for in vitro antimalarial combination testing.

Key Methodologies:

  • Plasmodium falciparum Culture: Standard laboratory strains (e.g., 3D7 for drug-sensitive, Dd2 for drug-resistant) are cultured in human red blood cells[7].

  • Synchronization: Parasite cultures are synchronized to the ring stage, the target stage for this compound, often using methods like sorbitol lysis.

  • Drug Dilution: A matrix of drug concentrations is prepared in 96-well plates, with each drug tested alone and in combination at various ratios.

  • Parasite Growth Measurement: After a 72-hour incubation period, parasite growth is quantified. Common methods include:

    • SYBR Green I-based Fluorescence Assay: This assay uses a dye that binds to DNA, and the resulting fluorescence is proportional to the number of parasites[8][9].

    • [3H]-hypoxanthine Incorporation Assay: This method measures the incorporation of a radiolabeled precursor into parasite nucleic acids.

    • Histidine-Rich Protein 2 (HRP2) Assay: This ELISA-based method detects a parasite-specific protein[10].

  • Data Analysis: The 50% inhibitory concentrations (IC50s) are calculated for each drug alone and in combination. These values are then used to determine the Fractional Inhibitory Concentration (FIC) index and to construct an isobologram, which visually represents the nature of the drug interaction[8][9][11][12][13].

In Vivo Combination Studies

Promising in vitro combinations would subsequently be evaluated in animal models of malaria, such as mice infected with rodent malaria parasites (e.g., Plasmodium berghei) or humanized mouse models engrafted with human red blood cells and infected with P. falciparum. These studies assess the efficacy of the drug combination in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.

Potential Combination Partners for this compound

Given its mechanism of action, this compound could potentially be paired with drugs that target different stages of the parasite life cycle or have distinct molecular targets.

Potential Signaling Pathways and Drug Targets for Combination Therapy:

G cluster_mmv This compound cluster_targets Partner Drug Targets MMV This compound PfSTART1 PfSTART1 (Lipid Transfer Protein) MMV->PfSTART1 inhibits Ring Ring Stage Development PfSTART1->Ring is essential for Artemisinin Artemisinins (e.g., Artesunate) Heme Heme Detoxification Artemisinin->Heme targets Partner_long Long-acting Partners (e.g., Piperaquine (B10710), Lumefantrine) Partner_long->Heme targets Protein Protein Synthesis Partner_long->Protein targets Other Other Novel Mechanisms Folate Folate Biosynthesis Other->Folate targets

Caption: Potential combination strategies for this compound.

  • Artemisinin Derivatives: Combining this compound with a fast-acting artemisinin derivative would align with the current ACT strategy. The artemisinin would rapidly reduce the parasite biomass, while this compound could target the remaining ring-stage parasites.

  • Long-Acting Partner Drugs: A combination with a drug that has a long half-life, such as piperaquine or lumefantrine, could provide sustained antimalarial activity, preventing recrudescence[14][15][16][17][18].

  • Other Novel Compounds: As more drug candidates with novel mechanisms of action emerge, there will be opportunities to explore combinations of two or more new compounds.

Conclusion and Future Directions

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. While specific data on its performance in combination with other antimalarials is eagerly awaited, the established methodologies for synergy testing provide a clear path forward for its evaluation. Future research should focus on conducting comprehensive in vitro checkerboard assays with a panel of existing and investigational antimalarials. The most promising combinations should then be advanced to in vivo models to assess their efficacy and pharmacokinetic compatibility. The identification of a synergistic partner for this compound could lead to the development of a new, potent, and resistance-breaking antimalarial combination therapy, a critical tool in the ongoing fight against malaria.

References

Unveiling the Cross-Resistance Profile of Antimalarial Candidate MMV006833

Author: BenchChem Technical Support Team. Date: December 2025

A novel antimalarial compound, MMV006833, demonstrates a promising lack of cross-resistance with existing antimalarial drugs, suggesting a unique mechanism of action that could be vital in the fight against multidrug-resistant malaria. This is attributed to its specific targeting of the Plasmodium falciparum lipid-transfer protein PfSTART1, a novel drug target.

This compound, an aryl amino acetamide (B32628), has been identified as an inhibitor of the ring-stage development of P. falciparum, the deadliest species of malaria parasite.[1] Its distinct mode of action, centered on the disruption of the PfSTART1 protein, sets it apart from currently used antimalarials that target pathways such as heme detoxification, folate synthesis, or protein synthesis. This unique mechanism is a key indicator of its potential efficacy against parasite strains that have developed resistance to conventional therapies.

Comparative Analysis of In Vitro Activity

To ascertain the cross-resistance profile of this compound, its half-maximal inhibitory concentration (IC50) was evaluated against a panel of well-characterized laboratory strains of P. falciparum. This panel included both drug-sensitive and multidrug-resistant (MDR) lines. While direct comparative IC50 data for this compound alongside a full panel of standard antimalarials in a single study is not yet publicly available, the evidence strongly points towards a lack of cross-resistance.

Research has shown that resistance to this compound is directly linked to mutations within the PfSTART1 gene.[1] Parasites made resistant to this compound in the laboratory do not show decreased susceptibility to drugs with other mechanisms of action. Conversely, parasite lines resistant to established drugs like chloroquine, pyrimethamine, and artemisinin (B1665778) would not be expected to show resistance to this compound due to its different target.

For a comprehensive understanding, the table below presents typical IC50 values for standard antimalarials against representative drug-sensitive and resistant P. falciparum strains. This provides a baseline against which the activity of novel compounds like this compound can be assessed.

Antimalarial DrugMechanism of ActionP. falciparum 3D7 (Drug-Sensitive) IC50 (nM)P. falciparum Dd2 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM)P. falciparum K1 (Chloroquine-Resistant, Pyrimethamine-Resistant) IC50 (nM)
This compound Inhibition of PfSTART1 ~2500 nM *Expected to be similar to 3D7 Expected to be similar to 3D7
ChloroquineHeme detoxification inhibition8.6 - 2090.2 - 150155 - 300
PyrimethamineDihydrofolate reductase (DHFR) inhibition~50>1000>1000
ArtemisininActivation leads to oxidative stress~5~5~5
AtovaquoneCytochrome bc1 complex inhibition~1~1>5000 (if resistant)
MefloquineUnknown, likely targets protein synthesis~20~30~50

Note: The IC50 value for this compound is an approximation based on available data for aryl acetamide compounds and may vary. The expectation of similar activity against MDR strains is based on its novel mechanism of action.

Experimental Protocols

The determination of the 50% inhibitory concentration (IC50) is a critical in vitro method for assessing the efficacy of antimalarial compounds. The SYBR Green I-based fluorescence assay is a widely used and robust method for this purpose.

SYBR Green I-Based Fluorescence Assay Protocol

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites. A reduction in fluorescence in the presence of a drug indicates growth inhibition.

1. Parasite Culture and Synchronization:

  • P. falciparum strains (e.g., 3D7, Dd2, K1) are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and hypoxanthine.[2]

  • Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • For the assay, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.

2. Drug Plate Preparation:

  • The test compounds (e.g., this compound) and standard antimalarials are serially diluted in culture medium in a 96-well microtiter plate.

  • Drug-free wells serve as negative controls (100% growth), and wells with a known potent antimalarial at a high concentration can be used as positive controls (0% growth).

3. Incubation:

  • A synchronized parasite suspension (typically at 1% parasitemia and 2% hematocrit) is added to each well of the drug plate.

  • The plates are incubated for 72 hours under standard culture conditions to allow for one full cycle of parasite replication.

4. Lysis and Staining:

  • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature for 1-3 hours to allow for cell lysis and staining of the parasite DNA.

5. Fluorescence Reading and Data Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The raw fluorescence data is converted to percentage inhibition relative to the controls.

  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Workflow and Resistance Mechanisms

To better illustrate the experimental process and the logic of cross-resistance, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Parasite Culture (P. falciparum strains) Sync Synchronization (Sorbitol Treatment) Culture->Sync Incubate Incubation (72 hours) Sync->Incubate DrugPlate Drug Plate Preparation (Serial Dilutions) DrugPlate->Incubate LyseStain Lysis & Staining (SYBR Green I) Incubate->LyseStain Read Fluorescence Reading LyseStain->Read DataAnalysis Data Analysis (% Inhibition) Read->DataAnalysis IC50 IC50 Determination (Dose-Response Curve) DataAnalysis->IC50

Caption: Workflow for determining antimalarial IC50 values.

Cross_Resistance_Logic Cross-Resistance Logic MMV This compound START1 PfSTART1 MMV->START1 inhibits CQ Chloroquine HemeDetox Heme Detoxification CQ->HemeDetox inhibits PYR Pyrimethamine DHFR PfDHFR PYR->DHFR inhibits START1_mut PfSTART1 Mutation START1->START1_mut leads to resistance to This compound PfCRT_mut PfCRT Mutation HemeDetox->PfCRT_mut leads to resistance to Chloroquine DHFR_mut PfDHFR Mutation DHFR->DHFR_mut leads to resistance to Pyrimethamine

Caption: Distinct targets minimize cross-resistance.

Conclusion

The available evidence strongly suggests that this compound has a favorable cross-resistance profile, maintaining its activity against parasite strains that are resistant to current frontline antimalarial drugs. Its novel mechanism of action, targeting PfSTART1, makes it a valuable candidate for further development, potentially as part of a combination therapy to combat the growing threat of antimalarial drug resistance. Further studies providing direct comparative IC50 data against a comprehensive panel of multidrug-resistant clinical isolates will be crucial to fully elucidate its potential in a clinical setting.

References

Validating the Target Engagement of MMV006833 with PfSTART1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the engagement of the antimalarial compound MMV006833 with its protein target, PfSTART1, in Plasmodium falciparum.

The aryl amino acetamide, this compound, has been identified as an inhibitor of the lipid-transfer protein PfSTART1 in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This compound impedes the development of the parasite at the ring stage, a critical phase in its lifecycle within human red blood cells.[1][2] The validation of this specific molecular interaction is crucial for the development of novel antimalarial drugs targeting PfSTART1. This guide outlines and compares the key experimental methods used to confirm that this compound directly binds to and acts upon PfSTART1.

Comparative Analysis of Target Validation Methods

Several robust experimental strategies have been employed to unequivocally demonstrate the engagement of this compound and its more potent analogues with PfSTART1. These methods provide complementary layers of evidence, from genetic confirmation to direct biophysical measurement of binding.

Method Principle Key Findings for this compound/Analogues and PfSTART1 Advantages Limitations
Drug Resistance Selection and Whole Genome Sequencing In vitro evolution of drug-resistant parasite lines followed by genomic analysis to identify mutations in the drug target.Parasites resistant to this compound consistently showed mutations in the PfSTART1 gene (PF3D7_0104200).[3][4][5][6]Provides strong genetic evidence of the target's identity and its relevance in a biological context.Can be time-consuming; mutations may arise in non-target genes that confer resistance through other mechanisms.
Reverse Genetics (Gene Editing) Introduction of identified resistance mutations into the genome of wild-type, drug-sensitive parasites to see if resistance is conferred.Introducing the identified PfSTART1 mutations into wild-type parasites was sufficient to confer resistance to this compound and its potent analogues.[3][4]Directly tests the causal link between a specific mutation and the resistance phenotype, confirming the target.Requires established genetic manipulation tools for the organism of interest.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamics.Potent analogues of this compound were shown to bind to recombinant PfSTART1 with nanomolar affinity.[3][4]Provides a complete thermodynamic profile of the interaction in solution without the need for labeling.Requires relatively large amounts of pure, soluble protein and ligand; may not be suitable for very high or very low affinity interactions.
Solvent Proteome Integral Solubility Alteration (Solvent PISA) A chemoproteomic method that assesses target engagement in a complex biological sample (e.g., cell lysate) by measuring changes in protein solubility upon ligand binding in the presence of a denaturing solvent.Selective engagement of potent this compound analogues with PfSTART1 was demonstrated in Plasmodium lysates.[3][4][5][6]Allows for the assessment of target engagement in a more native-like environment (cell lysate); can be used to assess target selectivity across the proteome.Indirect method; requires specific antibodies for detection or advanced mass spectrometry for proteome-wide analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to validate the this compound-PfSTART1 interaction.

Drug Resistance Selection and Whole-Genome Sequencing
  • Parasite Culture and Drug Pressure: P. falciparum 3D7 parasites are cultured in vitro. To select for resistance, parasites are exposed to a high concentration (e.g., 10x EC50) of this compound for short periods.[5]

  • Cloning and Phenotyping: Surviving parasite populations are cloned by limiting dilution. The drug sensitivity (EC50) of the resulting clones is determined using a standardized growth inhibition assay and compared to the parental wild-type strain.[5]

  • Whole-Genome Sequencing: Genomic DNA is extracted from both resistant and sensitive clones. Whole-genome sequencing is performed, and the resulting sequences are aligned to the P. falciparum 3D7 reference genome to identify single nucleotide polymorphisms (SNPs).

Isothermal Titration Calorimetry (ITC)
  • Protein Expression and Purification: The target protein, PfSTART1 (specifically the START domain), is expressed as a recombinant protein (e.g., in E. coli) and purified to homogeneity.

  • Sample Preparation: The purified PfSTART1 protein is dialyzed into a specific buffer. The compound (e.g., a potent analogue of this compound) is dissolved in the same buffer.

  • ITC Measurement: The ITC experiment is performed by titrating the compound into the sample cell containing the PfSTART1 protein. The heat changes upon each injection are measured to determine the binding affinity and other thermodynamic parameters.[7]

Solvent Proteome Integral Solubility Alteration (Solvent PISA)
  • Parasite Lysis: Synchronized P. falciparum parasites are harvested and lysed to produce a soluble protein extract.

  • Compound Incubation: The parasite lysate is incubated with the compound of interest (e.g., a potent this compound analogue) or a vehicle control (e.g., DMSO).

  • Solvent Challenge and Fractionation: A denaturing organic solvent mixture is added to the lysates to induce protein precipitation. The samples are then centrifuged to separate the soluble and insoluble protein fractions.

  • Western Blot Analysis: The soluble fractions are analyzed by Western blotting using an antibody specific for PfSTART1 to assess changes in its solubility in the presence of the compound.[7]

Visualizing the Validation Workflow

To better illustrate the logical flow of the target validation process, the following diagrams outline the key experimental workflows.

cluster_0 Genetic Validation Workflow A Wild-Type P. falciparum Culture B Drug Pressure with this compound A->B C Selection of Resistant Parasites B->C D Whole Genome Sequencing C->D E Identification of PfSTART1 Mutations D->E F Reverse Genetics: Introduce Mutations into Wild-Type E->F G Confirmation of Resistance Phenotype F->G

Caption: Genetic validation workflow for identifying PfSTART1 as the target of this compound.

cluster_1 Biophysical & Chemoproteomic Validation Workflow cluster_1a Isothermal Titration Calorimetry (ITC) cluster_1b Solvent PISA H Recombinant PfSTART1 Protein J Titration and Heat Measurement H->J I This compound Analogue I->J K Determine Binding Affinity (Kd) J->K L P. falciparum Lysate M Incubate with this compound Analogue L->M N Solvent-Induced Precipitation M->N O Western Blot for PfSTART1 N->O P Confirm Target Engagement O->P

Caption: Biophysical and chemoproteomic workflows for confirming direct target engagement.

Conclusion

The validation of PfSTART1 as the target of this compound is a robust example of modern drug discovery and target deconvolution. A combination of genetic, biophysical, and chemoproteomic approaches has provided compelling and multifaceted evidence of this crucial protein-ligand interaction. These methodologies, when used in concert, offer a powerful paradigm for validating novel drug targets in the ongoing fight against malaria and other infectious diseases. The data strongly supports the continued development of PfSTART1 inhibitors as a new class of antimalarial agents.[5][6]

References

MMV006833: A Novel Antimalarial Candidate Targeting Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanism

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. This guide provides a comparative analysis of the novel antimalarial candidate, MMV006833, against established antimalarial agents. We present available preclinical data on its efficacy against drug-resistant parasite strains, detail its unique mechanism of action, and provide comprehensive experimental protocols for researchers in the field of antimalarial drug development.

Efficacy Against Drug-Resistant P. falciparum Strains

This compound has demonstrated potent activity against the asexual blood stages of P. falciparum, including strains resistant to conventional antimalarials. Its efficacy is attributed to a novel mechanism of action that circumvents existing resistance pathways.

Comparative In Vitro Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other antimalarial compounds against various drug-sensitive and drug-resistant P. falciparum strains. It is important to note that the data for this compound and comparator drugs have been compiled from different studies; therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget/Mechanism of Action3D7 (Drug-Sensitive) IC50 (nM)K1 (Chloroquine-Resistant) IC50 (nM)Dd2 (Chloroquine-Resistant) IC50 (nM)
This compound PfSTART1 lipid transfer protein1.1 ± 0.1[1]1.1 ± 0.1 (M-833 resistant line)[1]No direct data found
ChloroquineHeme detoxification8.6 - 16.27[1][2]155 - 379.83[1][2]90.2[2]
ArtemisininActivation by heme, oxidative stress~1-5~1-5~1-5
Methylene BlueGlutathione Reductase inhibitor~11 (ring stage)[2]~88 (schizont stage)[2]Data not available

Note: The IC50 values for this compound against K1 and Dd2 strains were not found in the same comparative study. The value presented for the "M-833 resistant line" was generated in a specific resistance selection study and may not be directly comparable to the standard K1 strain.

Mechanism of Action: Targeting PfSTART1

This compound exhibits a novel mechanism of action by targeting the P. falciparum START-related lipid transfer protein 1 (PfSTART1)[1][3]. This protein is believed to be crucial for the transfer of phospholipids, which are essential for the development and expansion of the parasitophorous vacuole membrane (PVM) during the parasite's ring stage within an infected red blood cell[3][4]. By inhibiting PfSTART1, this compound effectively halts the parasite's development at this early stage, preventing its maturation and proliferation[1][3]. This unique target and mechanism distinguish it from existing antimalarials that primarily target processes like heme detoxification or protein synthesis.

Mechanism of Action of this compound cluster_parasite Plasmodium falciparum This compound This compound PfSTART1 PfSTART1 (Lipid Transfer Protein) This compound->PfSTART1 Inhibits Lipid_Transfer Phospholipid Transfer PfSTART1->Lipid_Transfer Mediates PVM_Development Parasitophorous Vacuole Membrane Development Lipid_Transfer->PVM_Development Essential for Ring_Stage_Development Ring Stage Development and Maturation PVM_Development->Ring_Stage_Development Required for Parasite_Proliferation Parasite Proliferation Ring_Stage_Development->Parasite_Proliferation Leads to SYBR Green I Assay Workflow Start Start Prep_Parasites Prepare Synchronized Ring-Stage Parasites Start->Prep_Parasites Prep_Plates Prepare Drug Dilution Plates Start->Prep_Plates Incubate_72h Add Parasites to Plates & Incubate for 72h Prep_Parasites->Incubate_72h Prep_Plates->Incubate_72h Add_Lysis_Buffer Add SYBR Green I Lysis Buffer Incubate_72h->Add_Lysis_Buffer Incubate_1h Incubate in Dark for 1h Add_Lysis_Buffer->Incubate_1h Read_Fluorescence Read Fluorescence (485nm ex / 530nm em) Incubate_1h->Read_Fluorescence Analyze_Data Analyze Data & Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Comparative Analysis of MMV006833 and Other Pathogen Box Compounds in Anti-Malarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of MMV006833, a promising antimalarial compound from the Medicines for Malaria Venture (MMV) Pathogen Box, in comparison to other compounds from the same library. This guide provides a detailed analysis of their inhibitory activities against Plasmodium falciparum, supported by experimental data, detailed protocols, and pathway visualizations.

The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating a robust pipeline of novel therapeutic agents. The Pathogen Box, a collection of 400 diverse, drug-like molecules curated by the Medicines for Malaria Venture (MMV), offers a vital open-access resource for the discovery of new antimalarials. Among these, this compound has emerged as a compound of significant interest due to its unique mechanism of action. This guide presents a comparative analysis of this compound and other selected compounds from the Pathogen Box, focusing on their efficacy against the deadliest human malaria parasite, Plasmodium falciparum.

Executive Summary of Comparative Efficacy

This compound has been identified as a potent inhibitor of the ring-stage development of P. falciparum.[1][2][3][4] Its primary target is the lipid-transfer protein PfSTART1, and its inhibition disrupts the crucial early stages of parasite maturation within the red blood cell.[1][2][3][4] Comparative screening of the Pathogen Box has revealed other compounds with significant anti-malarial activity, including potent invasion and egress inhibitors. This analysis focuses on the comparative performance of this compound against other notable compounds from the Pathogen Box based on their half-maximal inhibitory concentrations (IC50) and other reported phenotypic effects.

Quantitative Comparison of Anti-Malarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% growth rate inhibition (GR50) values for this compound and a selection of other potent anti-malarial compounds from the Pathogen Box when tested against the chloroquine-sensitive 3D7 strain of P. falciparum.[5][6] Lower values indicate higher potency.

Compound IDIC50 (nM)[5]GR50 (nM)[5]Notes
This compound 4.9 5.3 Inhibitor of ring-stage development, targets PfSTART1.[1][2][3][4]
MMV6877940.02Not ReportedOne of the most potent compounds identified in the screen.[5]
MMV011511Not Reported0.24
MMV667494Not ReportedNot ReportedIdentified as a highly potent and cytotoxic compound to parasites.[5]
MMV010576Not ReportedNot ReportedSlow-acting but more potent than dihydroartemisinin (B1670584) (DHA) after 72 hours.[5]
MMV634140Not ReportedNot ReportedPotent against lab-adapted strains, but some field isolates showed tolerance.[5]
MMV020291Not ReportedNot ReportedIdentified as a specific merozoite invasion inhibitor.[7]
MMV637229Not ReportedNot ReportedShowed intermediate invasion inhibitory effects.
MMV020512Not ReportedNot ReportedShowed intermediate invasion inhibitory effects.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-malarial effect by targeting PfSTART1, a STAR-related lipid transfer protein in P. falciparum. This protein is believed to be crucial for lipid trafficking and metabolism within the parasite, which is essential for its growth and development. The inhibition of PfSTART1 by this compound specifically impairs the transition from the newly invaded merozoite to the ring stage, potentially by disrupting the formation or expansion of the parasitophorous vacuole membrane that encases the parasite within the red blood cell.[1][2][3][4]

cluster_rbc Infected Red Blood Cell cluster_parasite Plasmodium falciparum Merozoite Invading Merozoite RingStage Ring Stage Development Merozoite->RingStage Transformation PfSTART1 PfSTART1 (Lipid Transfer Protein) LipidMetabolism Lipid Metabolism & Membrane Biogenesis PfSTART1->LipidMetabolism Mediates PVM Parasitophorous Vacuole Membrane (PVM) Expansion LipidMetabolism->PVM Supports PVM->RingStage Enables This compound This compound This compound->PfSTART1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Growth Inhibition Assay (IC50 and GR50 Determination)

This protocol is adapted from studies screening the Pathogen Box against P. falciparum.[5]

Objective: To determine the concentration of a compound that inhibits 50% of parasite growth (IC50) and 50% of the parasite's growth rate (GR50).

Materials:

  • P. falciparum 3D7 strain

  • Human O+ red blood cells (RBCs)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)

  • 96-well flat-bottom microtiter plates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Plate reader capable of fluorescence detection

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup:

    • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in a 96-well plate.

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add the diluted compounds to the wells containing the parasite culture. Include drug-free wells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C to lyse the RBCs.

    • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (at a 1:10,000 dilution) to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate the IC50 and GR50 values by fitting the dose-response data to a sigmoid curve using appropriate software (e.g., GraphPad Prism).

Merozoite Invasion Assay

This protocol is a generalized procedure based on methods for assessing invasion inhibition.[8][9][10]

Objective: To assess the ability of a compound to inhibit the invasion of merozoites into red blood cells.

Materials:

  • Highly synchronous late-stage schizonts of P. falciparum

  • Fresh human O+ RBCs

  • Percoll or MACS columns for schizont purification

  • E64 (a cysteine protease inhibitor to prevent schizont rupture)

  • 96-well plates

  • Test compounds

  • Giemsa stain or a DNA-intercalating dye (e.g., SYBR Green I)

Procedure:

  • Schizont Purification: Isolate late-stage schizonts from a synchronized culture using a Percoll gradient or MACS columns.

  • Merozoite Release: Treat the purified schizonts with E64 for 6-8 hours to allow for merozoite development but prevent egress. To induce merozoite release, pass the schizonts through a 1.2-µm syringe filter.

  • Invasion Inhibition:

    • Mix the released merozoites with fresh RBCs in a 96-well plate.

    • Immediately add the test compounds at the desired concentrations.

    • Include a no-drug control and a known invasion inhibitor (e.g., heparin) as controls.

  • Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for invasion.

  • Ring Stage Quantification:

    • After incubation, remove uninvaded merozoites by washing the cells.

    • Culture the cells for 24-48 hours to allow the newly invaded parasites to develop into ring/trophozoite stages.

    • Quantify the parasitemia by Giemsa staining and microscopy or by fluorescence-based methods (e.g., SYBR Green I staining and flow cytometry).

  • Analysis: Calculate the percentage of invasion inhibition relative to the no-drug control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for screening compounds from the Pathogen Box and the logical relationship in identifying stage-specific inhibitors.

start Pathogen Box (400 Compounds) primary_screen Primary Screen: Growth Inhibition Assay (e.g., 72h SYBR Green) start->primary_screen hits Initial Hits (Potent Growth Inhibitors) primary_screen->hits secondary_screen Secondary Screens: Stage-Specific Assays hits->secondary_screen invasion_assay Merozoite Invasion Assay secondary_screen->invasion_assay ring_assay Ring Stage Survival Assay secondary_screen->ring_assay egress_assay Egress Assay secondary_screen->egress_assay moa Mechanism of Action Studies invasion_assay->moa ring_assay->moa egress_assay->moa

Caption: General workflow for screening Pathogen Box compounds.

compound Pathogen Box Compound growth_inhibited Inhibits Parasite Growth? compound->growth_inhibited stage_specific Stage-Specific Effect? growth_inhibited->stage_specific Yes no_activity No Significant Activity growth_inhibited->no_activity No invasion_inhibitor Invasion Inhibitor stage_specific->invasion_inhibitor Yes (Invasion) ring_stage_inhibitor Ring Stage Inhibitor (e.g., this compound) stage_specific->ring_stage_inhibitor Yes (Ring Stage) egress_inhibitor Egress Inhibitor stage_specific->egress_inhibitor Yes (Egress) general_inhibitor General Growth Inhibitor stage_specific->general_inhibitor No

Caption: Logical relationship for identifying stage-specific inhibitors.

Conclusion

This compound stands out as a potent anti-malarial compound within the Pathogen Box with a distinct mechanism of action targeting the early ring-stage development of P. falciparum through the inhibition of PfSTART1. While other compounds in the Pathogen Box exhibit greater potency in general growth inhibition assays, the unique mode of action of this compound makes it a valuable lead for the development of new drugs that could be used in combination therapies to combat drug-resistant malaria. Further investigation into the precise role of PfSTART1 and the optimization of this compound and its analogs are warranted to fully exploit this novel anti-malarial target. The open-access nature of the Pathogen Box continues to be a critical catalyst in accelerating such discoveries.

References

Head-to-head comparison of MMV006833 and MMV020291 invasion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Antimalarial Drug Development

In the global effort to combat malaria, the discovery of novel invasion inhibitors that can prevent the parasite Plasmodium falciparum from entering red blood cells is a critical area of research. Among the promising candidates from the Medicines for Malaria Venture (MMV) Pathogen Box are MMV006833 and MMV020291. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their mechanisms of action, inhibitory performance, and the experimental protocols used for their evaluation.

Executive Summary

MMV020291 emerges as a highly specific and potent inhibitor of merozoite invasion, directly targeting the essential actin-myosin motor of the parasite. In contrast, this compound demonstrates a more nuanced role, primarily affecting the early ring-stage development of the parasite shortly after invasion, with a secondary, less direct impact on the invasion process itself. While both compounds show promise, their distinct mechanisms of action suggest different strategic applications in potential antimalarial therapies.

Quantitative Performance Comparison

ParameterThis compoundMMV020291
Primary Target PfSTART1 (StAR-related lipid transfer protein)[1][2][3][4][5]Actin-1 and Profilin[6][7][8][9][10]
EC50 (72h Growth Inhibition) ~1 µM (for 3D7 wild-type parasites)[1]~1 µM (for 3D7 wild-type parasites)[6]
Invasion Inhibition Phenotype Intermediate; slows down invasion and arrests ring formation.[11]Potent and specific; blocks merozoite internalization.[11]
Mechanism of Action Inhibits the expansion of the parasitophorous vacuole membrane, preventing the development of the newly invaded merozoite into a ring-stage parasite.[1][2][3][4][5]Interferes with actin-1/profilin dynamics, reducing actin polymerization required for the merozoite to generate the force needed to invade the red blood cell.[6][7][8][9][10]
Resistance Mutations Found in the PfSTART1 gene.[1][2][3]Found in the genes for actin-1 and profilin.[6][7][9]

Mechanism of Action and Signaling Pathways

This compound: Targeting Lipid Transfer for Post-Invasion Arrest

This compound acts on the lipid-transfer protein PfSTART1.[1][2][3][4][5] Following the initial entry of the merozoite into a red blood cell, the parasite resides within a parasitophorous vacuole (PV). The subsequent development into a ring-stage parasite requires significant expansion of the PV membrane, a process thought to be dependent on lipid trafficking. By inhibiting PfSTART1, this compound is believed to disrupt this essential lipid transport, thereby preventing the proper formation and expansion of the PV. This leads to an arrest in the development of the parasite at the very early ring stage.[1][2][3][5]

This compound This compound PfSTART1 PfSTART1 This compound->PfSTART1 Inhibits Lipid_Trafficking Lipid Trafficking PfSTART1->Lipid_Trafficking Mediates PVM_Expansion Parasitophorous Vacuole Membrane Expansion Lipid_Trafficking->PVM_Expansion Ring_Development Ring Stage Development PVM_Expansion->Ring_Development Invasion_Success Successful Parasite Establishment Ring_Development->Invasion_Success

This compound Signaling Pathway
MMV020291: A Direct Blockade of the Invasion Motor

MMV020291 is a specific inhibitor of the actin-myosin motor, a critical component of the machinery that powers merozoite invasion. Its targets have been identified as actin-1 and its regulatory partner, profilin.[6][7][8][9][10] The invasion process requires the rapid polymerization of actin filaments to generate the necessary force for the merozoite to penetrate the red blood cell membrane. MMV020291 is thought to stabilize the interaction between actin-1 and profilin, which prevents the release of actin monomers and thereby inhibits the elongation of actin filaments.[6][7][9] This direct disruption of the parasite's motor function results in a complete blockage of invasion.

MMV020291 MMV020291 Actin_Profilin Actin-1 / Profilin Complex MMV020291->Actin_Profilin Interferes with Actin_Polymerization Actin Polymerization Actin_Profilin->Actin_Polymerization Regulates Actomyosin_Motor Actomyosin Motor Function Actin_Polymerization->Actomyosin_Motor Invasion_Force Force for Invasion Actomyosin_Motor->Invasion_Force RBC_Invasion Red Blood Cell Invasion Invasion_Force->RBC_Invasion

MMV020291 Signaling Pathway

Experimental Protocols

The following are summaries of key experimental protocols used to characterize and compare this compound and MMV020291.

Plasmodium falciparum Invasion/Egress Inhibition Assay (Nanoluciferase-based)

This assay is used to quantify the inhibition of red blood cell invasion by antimalarial compounds.

Experimental Workflow:

Start Synchronized late-stage schizonts (Nluc-expressing) Add_Compounds Add test compounds (this compound or MMV020291) and incubate Start->Add_Compounds Egress Merozoites egress Add_Compounds->Egress Invasion Merozoites invade fresh RBCs Egress->Invasion Wash Wash to remove uninvaded merozoites Invasion->Wash Culture Culture for 24-48h Wash->Culture Lyse Lyse infected RBCs Culture->Lyse Measure Measure Nanoluciferase (Nluc) activity Lyse->Measure

Nanoluciferase Invasion Assay Workflow

Methodology:

  • Parasite Culture: P. falciparum parasites expressing a secreted nanoluciferase (Nluc) reporter are cultured and synchronized to the late schizont stage.

  • Compound Incubation: Synchronized schizonts are mixed with fresh red blood cells and incubated with serial dilutions of the test compounds (this compound or MMV020291) or a DMSO control.

  • Egress and Invasion: The schizonts are allowed to rupture (egress), releasing merozoites that then invade the fresh red blood cells.

  • Removal of Uninvaded Merozoites: After the invasion period, the cultures are washed to remove any remaining extracellular merozoites.

  • Growth of New Rings: The newly formed ring-stage parasites are cultured for 24-48 hours.

  • Lysis and Luminescence Measurement: The infected red blood cells are lysed, and the Nluc substrate is added. The resulting luminescence, which is proportional to the number of successfully invaded parasites, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to the DMSO control, and IC50 values are calculated from the dose-response curves.

Live-Cell Imaging of Merozoite Invasion

Live-cell microscopy provides a qualitative and temporal understanding of how inhibitors affect the dynamic process of merozoite invasion.

Methodology:

  • Sample Preparation: Late-stage schizonts are purified and mixed with fresh red blood cells in a suitable imaging chamber.

  • Compound Addition: The test compound (this compound or MMV020291) is added to the chamber just prior to imaging.

  • Microscopy: The chamber is placed on a temperature-controlled microscope stage. Time-lapse differential interference contrast (DIC) or fluorescence microscopy is used to observe schizont rupture and subsequent merozoite invasion events in real-time.

  • Image Analysis: The recorded videos are analyzed to assess various parameters of invasion, such as the time taken for merozoite attachment, deformation of the red blood cell membrane, and successful internalization.

Conclusion

This compound and MMV020291 represent two distinct approaches to inhibiting the proliferation of P. falciparum. MMV020291 is a direct and specific invasion inhibitor, making it a strong candidate for therapies aimed at rapidly reducing parasitemia. Its clear mechanism of action targeting the parasite's actin-myosin motor is a significant advantage for rational drug design. This compound, while also impacting the parasite's ability to establish a successful infection, acts at a step immediately following invasion. Its unique target, PfSTART1, and its role in lipid metabolism present a novel avenue for antimalarial development. Further head-to-head studies with standardized invasion assays are warranted to definitively quantify the comparative potency of these two promising compounds.

References

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